3-Aminopyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRJMXHNUAPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Record name | 3-amino-1H-pyrazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171229 | |
| Record name | Pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-80-0 | |
| Record name | 1H-Pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazol-3-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1820-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Aminopyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminopyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrazole, a heterocyclic amine, is a pivotal building block in the realms of medicinal chemistry and materials science.[1][2] Its unique structural features, including the presence of a pyrazole ring and an amino group, impart a versatile reactivity profile, making it a valuable scaffold for the synthesis of a wide array of bioactive molecules and functional materials.[3][4][5] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and key experimental considerations of this compound, tailored for professionals in research and development.
Chemical Structure and Tautomerism
This compound, with the IUPAC name 1H-pyrazol-3-amine, is an aromatic heterocyclic compound.[3][6] A key structural feature of this compound is its existence in tautomeric forms. The amino group can be positioned at either the 3- or 5-position of the pyrazole ring, leading to an equilibrium between this compound (3AP) and 5-aminopyrazole (5AP).[7] Computational studies, supported by experimental data, indicate that the this compound tautomer is the more stable form.[7]
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
This compound is typically a white to light yellow crystalline solid or oily liquid at room temperature.[1][3][8] It is soluble in polar solvents such as water and methanol.[3][8][9] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1H-pyrazol-3-amine | [6] |
| Synonyms | 3-Pyrazolamine, 1H-pyrazol-3-ylamine, 5-Aminopyrazole | [3][8][10] |
| CAS Number | 1820-80-0 | [1][6] |
| Molecular Formula | C₃H₅N₃ | [1][6][11] |
| Molecular Weight | 83.09 g/mol | [1][11] |
| Appearance | White to light yellow crystalline solid or oily liquid | [1][3][8] |
| Melting Point | 34-37 °C | [1][8][12] |
| Boiling Point | 218 °C at 122 mmHg | [1][8][12] |
| pKa | 15.28 ± 0.10 (Predicted) | [1][3][8] |
| Solubility | Soluble in water and methanol | [3][8][9] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[13] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole ring.
General Protocol:
-
Reaction Setup: A solution of the chosen β-ketonitrile and hydrazine hydrate in a suitable solvent, such as ethanol, is prepared in a reaction flask.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure and purity of synthesized this compound are typically confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H stretching of the amino group and the pyrazole ring, as well as C=N and C=C stretching vibrations within the heterocyclic ring.[7][11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[1]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[6]
Role in Drug Discovery and Development
This compound is a highly sought-after scaffold in medicinal chemistry due to its ability to serve as a precursor for a diverse range of biologically active compounds.[3][4] It is a key building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][15] The pyrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the amino group provides a convenient handle for further chemical modifications and the introduction of desired pharmacophoric features.
Caption: Role of this compound as a scaffold in drug discovery.
Conclusion
This compound is a versatile and valuable chemical entity with a well-defined set of chemical and physical properties. Its structural features, particularly its tautomeric nature and reactive amino group, make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. This compound | 1820-80-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. This compound | 1820-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 98 1820-80-0 [sigmaaldrich.com]
- 13. soc.chim.it [soc.chim.it]
- 14. This compound [webbook.nist.gov]
- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Stability Analysis of 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomerism of 3-aminopyrazole, a crucial consideration for its application in medicinal chemistry and materials science. Understanding the tautomeric preferences and the factors governing the equilibrium between its different forms is paramount for predicting molecular interactions, reactivity, and ultimately, biological activity.
Introduction to this compound Tautomerism
This compound (1H-pyrazol-3-amine) is a versatile heterocyclic compound that exhibits annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two primary tautomeric forms: This compound (3-AP) and 5-aminopyrazole (5-AP) . While side-chain tautomerism involving the amino group is theoretically possible, studies indicate that the annular tautomers are the most significant contributors to the equilibrium.[1] The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, the solvent, and the physical state (solution or solid).
The general consensus from both experimental and theoretical studies is that the This compound (3-AP) tautomer is the more stable form .[2][3][4] This preference is attributed to the electronic effects of the amino group. Electron-donating groups at the 3-position tend to stabilize the 3-amino tautomer.[3]
Quantitative Stability Analysis
The relative stability of the 3-AP and 5-AP tautomers has been quantified through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer | Method/Basis Set | ΔE (kcal/mol) | ΔG (kJ/mol) | Phase | Reference |
| 5-AP vs 3-AP | DFT(B3LYP)/6-311++G(d,p) | - | 9.8 | Gas | [2][3][4] |
| 5-AP vs 3-AP | MP2/6-311++G** | 2.61 | - | Gas | [1] |
Table 2: Tautomeric Ratio of this compound in Solution
| Solvent | Method | Tautomer Ratio (3-AP : 5-AP) | Temperature (°C) | Reference |
| DMSO-d6 | 1H NMR | Major:Minor (slow exchange) | Room Temp. | [4] |
| Aqueous | Semi-empirical INDO | ~75 : 25 | 25 |
Experimental Protocols for Tautomerism Analysis
A combination of spectroscopic and crystallographic techniques, supported by computational modeling, is typically employed to elucidate the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing chemical shifts and coupling constants, one can determine the predominant tautomer and, in some cases, quantify the tautomeric ratio.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4). DMSO-d6 is often used as it can slow down proton exchange, allowing for the observation of separate signals for each tautomer.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire 1H and 13C NMR spectra at room temperature.
-
To slow down the proton exchange rate and resolve the signals of individual tautomers, it is often necessary to perform low-temperature NMR experiments.[5] The temperature should be lowered incrementally (e.g., in 10°C steps from room temperature down to -60°C or lower) until sharp, distinct signals for both tautomers are observed.
-
-
Data Acquisition and Analysis:
-
For 1H NMR, pay close attention to the chemical shifts of the ring protons and the NH protons. The amino group protons may appear as a broad singlet that exchanges with D2O.
-
For 13C NMR, the chemical shifts of the ring carbons (C3, C4, and C5) are particularly informative. In the case of rapid tautomerization, the signals for C3 and C5 may be averaged.[6]
-
The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each tautomer in the low-temperature spectra.[5]
-
Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.
Detailed Methodology:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker D8 Quest or Rigaku Oxford Diffraction Supernova).[7][8]
-
Collect diffraction data at a low temperature (e.g., 100 K or 170 K) to minimize thermal vibrations.[7][8]
-
Use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[7]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., APEX3, CrysAlisPro).[7][8]
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.[8]
-
Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL.[8] The positions of the hydrogen atoms, particularly the one on the pyrazole nitrogen, are crucial for identifying the tautomer. These are typically located from the difference Fourier map.
-
Computational Chemistry
Quantum chemical calculations are invaluable for complementing experimental data, providing insights into the relative stabilities of tautomers, and predicting their spectroscopic properties.
Detailed Methodology:
-
Structure Optimization:
-
Build the initial 3D structures of the this compound and 5-aminopyrazole tautomers.
-
Perform geometry optimization for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][3] More accurate methods like Møller-Plesset perturbation theory (MP2) can also be used.[1]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
The relative stability of the tautomers is determined by comparing their total energies, enthalpies, or Gibbs free energies. The tautomer with the lower energy is the more stable one.
-
-
Solvent Effects:
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.[4] This is important as the solvent can significantly influence the tautomeric equilibrium.
-
Visualizing Tautomerism and Analysis Workflow
The following diagrams illustrate the tautomeric equilibrium of this compound and a typical workflow for its stability analysis.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry, with the 3-amino tautomer being generally more stable. A thorough understanding of the factors that influence the tautomeric equilibrium is critical for its successful application in drug discovery and materials science. This guide provides a foundational understanding and detailed methodologies for the comprehensive analysis of this compound tautomerism, enabling researchers to make informed decisions in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-Aminopyrazole Derivatives: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminopyrazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in the pharmaceutical and agrochemical industries.[1] Their utility as synthetic precursors for potent drugs like Zaleplon and Viagra underscores the importance of precise structural characterization.[2] A key challenge in the analysis of these compounds is prototropic tautomerism, primarily the equilibrium between the this compound (3AP) and 5-aminopyrazole (5AP) forms.[1] Spectroscopic techniques are indispensable tools for unambiguous structure elucidation, identification of tautomeric forms, and confirmation of purity. This guide provides a comprehensive overview of the primary spectroscopic methods used to characterize these derivatives, complete with experimental considerations and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework, the substitution pattern, and the electronic environment of the nuclei.
Experimental Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3]
-
Solvent Selection: The choice of solvent is crucial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂, -NH).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically sufficient. Additional experiments like DEPT, COSY, and HSQC may be required for complex derivatives to confirm assignments.
Data Interpretation and Representative Data
-
¹H NMR: The pyrazole ring protons typically appear in the aromatic region. The chemical shifts of the -NH₂ and ring -NH protons can vary significantly based on solvent, concentration, and temperature, and often appear as broad singlets.[3] For the parent this compound, the -NH protons are observed around 6.1 ppm in DMSO-d6.[4]
-
¹³C NMR: The carbon signals provide direct insight into the pyrazole core. The carbon atom bearing the amino group (C3) is typically shielded compared to the other ring carbons. In derivatives of 3-aminopyrazine-2-carboxamides, the amidic carbon appears in the range of 163-167 ppm.[3]
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Derivative/Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Reference |
| This compound | DMSO-d₆ | Aromatic (4H) | 7.72 (d), 7.40 (d) | [4] |
| This compound | DMSO-d₆ | N-H (2H, broad) | 6.1 | [4] |
| Halogenated Aminopyrazoles (4a-f) | Not Specified | Methylene (NHCH ₂) | 5.34 - 5.55 (s) | [5] |
| Halogenated Aminopyrazoles (5a-e) | Not Specified | Methylene (N-CH ₂) | 5.45 - 5.60 (s) | [5] |
| N-substituted 3-aminopyrazine-2-amides | DMSO-d₆ | Amide N-H | 8.80 - 10.85 | [3] |
| N-substituted 3-aminopyrazine-2-amides | DMSO-d₆ | 3-Amino (NH₂) | 7.49 - 7.62 (broad s) | [3] |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Derivative/Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| 5-amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one | Not Specified | C=O | Not specified, but identified | [6] |
| N-substituted 3-aminopyrazine-2-amides | Not Specified | Amide C=O | 163.35 - 166.64 | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups and investigating tautomeric equilibria, particularly in the solid state or in isolated environments.
Experimental Protocol
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. This method is common for routine characterization.[5]
-
Matrix Isolation IR (for Tautomer Studies): This advanced technique involves sublimating the sample and co-depositing it with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., at 10 K). This isolates individual molecules, allowing for the study of specific tautomers without intermolecular interactions.[1] The sample is placed in a glass tube connected to the cryostat's vacuum chamber, and its temperature is controlled to achieve a stable vapor pressure for deposition.[1]
Data Interpretation and Tautomerism
The IR spectrum provides clear signatures for N-H and C=N vibrations. A crucial application for 3-aminopyrazoles is distinguishing between the 3AP and 5AP tautomers. Studies combining matrix isolation IR with DFT calculations have shown that the 3AP tautomer is generally more stable.[1] The vibrational frequencies for each tautomer can be precisely assigned.[1][7]
Table 3: Key Experimental IR Bands for this compound Tautomers in an Argon Matrix[1]
| Tautomer | Vibrational Mode | Frequency (cm⁻¹) |
| This compound (3AP) | νas(NH₂) (asymmetric NH₂ stretch) | 3538.1 |
| νs(NH₂) (symmetric NH₂ stretch) | 3429.2 | |
| ν(NH) (ring NH stretch) | 3404.5 | |
| δ(NH₂) (NH₂ scissoring) | 1642.5 | |
| Ring Vibrations | 1572.2, 1530.0 | |
| 5-Aminopyrazole (5AP) | νas(NH₂) (asymmetric NH₂ stretch) | 3533.1 |
| νs(NH₂) (symmetric NH₂ stretch) | 3425.4 | |
| ν(NH) (ring NH stretch) | 3469.7 | |
| δ(NH₂) (NH₂ scissoring) | 1633.9 | |
| Ring Vibrations | 1587.3, 1555.2 |
Note: These values are from low-temperature matrix isolation studies and may differ slightly from room-temperature solid-state (KBr) or solution spectra.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound derivatives and for gaining structural information through fragmentation analysis.
Experimental Protocol
-
Sample Introduction: The sample can be introduced directly via a solid probe or, for volatile and thermally stable compounds, through a gas chromatograph (GC/MS).
-
Ionization Method: Electron Ionization (EI) is a common technique that provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern.[8]
-
Derivatization for GC/MS: Due to the low volatility and potential thermal degradation of some derivatives, derivatization may be necessary. For example, trimethylsilyl (TMS) derivatization of pyranopyrazoles allows for successful GC/MS analysis by preventing thermal degradation.[9]
Data Interpretation
The mass spectrum of the parent this compound shows a prominent molecular ion peak at m/z = 83.[8][10] The fragmentation pattern helps confirm the structure. For more complex derivatives, such as TMS-derivatized pyrano[2,3-c]pyrazoles, fragmentation can be intricate, involving pathways like alpha cleavage and the loss of specific radicals to form stable characteristic cations.[9]
Table 4: Mass Spectrometry Data for this compound
| Compound | Ionization Method | Key m/z Values | Interpretation | Reference |
| This compound | Electron Ionization (EI) | 83 | Molecular Ion [M]⁺ | [8][10] |
| 56, 55, 54, 53, 52 | Key Fragments | [10] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-600 nm using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample should also be used as the reference.
Data Interpretation
This compound derivatives typically exhibit absorption bands corresponding to π-π* transitions.[5] For a series of halogenated aminopyrazole derivatives, characteristic absorption bands were recorded in the range of 246–300 nm.[5] The position of the maximum absorption (λmax) can be influenced by the solvent and the nature of substituents on the pyrazole ring.[11][12]
Table 5: Representative UV-Vis Absorption Data for this compound Derivatives
| Derivative Class | Solvent | λmax Range (nm) | Transition | Reference |
| Halogenated Aminopyrazoles (4a-f) | Ethanol | 238–323 and 334–520 | π-π | [5] |
| Halogenated Aminopyrazoles (5a-e) | Ethanol | 428–564 | π-π | [5] |
Workflows for Characterization
Visualizing the logical flow of experiments is crucial for a systematic approach to characterization.
Caption: General workflow for the spectroscopic characterization of a new compound.
Caption: Logical workflow for investigating tautomerism in 3-aminopyrazoles.
References
- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry | CoLab [colab.ws]
- 10. This compound(1820-80-0) MS spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Synthesis of 3-Aminopyrazole: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile reactivity and presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound. It offers a detailed examination of the core synthetic strategies, complete with experimental protocols for key reactions and quantitative data to facilitate comparison and application in a research setting. Visual diagrams of reaction pathways are provided to enhance understanding of the chemical transformations.
Introduction: The Emergence of a Privileged Scaffold
While the broader class of pyrazoles traces its synthetic origins to Ludwig Knorr's work in 1883 with the condensation of 1,3-dicarbonyl compounds and hydrazines, the precise first synthesis of the parent this compound is less definitively documented, believed to have occurred in the early 20th century during broader investigations into azole chemistry.[1] The significance of the aminopyrazole core, however, grew rapidly as its utility as a versatile building block in the synthesis of more complex heterocyclic systems became apparent.[1] Today, this scaffold is integral to the development of kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[1]
This guide will detail the foundational synthetic methodologies that have defined the field, focusing on the two primary and most historically significant routes: the condensation of hydrazines with β-ketonitriles and with α,β-unsaturated nitriles.
Core Synthetic Strategies and Methodologies
The synthesis of 3-aminopyrazoles is predominantly achieved through the cyclocondensation of a hydrazine derivative with a three-carbon synthon bearing two electrophilic sites. The nature of these electrophilic sites dictates the specific precursors and reaction conditions.
From β-Ketonitriles and Hydrazine Derivatives
One of the most common and versatile methods for preparing 3(5)-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine.[2] The mechanism proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon yields the this compound ring.[2]
A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60°C for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is subsequently washed with brine, dried over MgSO₄, filtered, and evaporated. The solid residue is washed with ethyl ether and dried in vacuo to yield the product.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| 3-oxo-3-phenylpropanenitrile | Hydrazine | Ethanol | 60°C | 24 h | 82% |
From α,β-Unsaturated Nitriles and Hydrazine Derivatives
Another major pathway to 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines.[2] This approach often utilizes substrates with a leaving group on the β-carbon of the unsaturated nitrile. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to form the aromatic pyrazole ring.
The use of monosubstituted hydrazines introduces the challenge of regioselectivity, as the two nitrogen atoms of the hydrazine are non-equivalent. This can lead to the formation of either 3-amino or 5-aminopyrazole regioisomers. Reaction conditions can be tuned to favor one isomer over the other. For instance, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acidic conditions in toluene under microwave irradiation favor the 5-aminopyrazole, while basic conditions (sodium ethoxide in ethanol) yield the this compound.[2][3] This is attributed to kinetic versus thermodynamic control of the reaction.[3]
This procedure involves the initial formation of β-cyanoethylhydrazine, which then cyclizes to the aminopyrazole.
Part A: β-Cyanoethylhydrazine To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, 72% aqueous hydrazine hydrate (417 g, 6.00 moles) is added. Acrylonitrile (318 g, 6.00 moles) is added gradually with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling. Water is removed by distillation at 40 mm Hg with a bath temperature of 45–50°C to yield β-cyanoethylhydrazine (490–511 g, 96–100%), which is suitable for the next step.[4]
Part B: 3-Amino-3-pyrazoline sulfate In a 2-L four-necked flask, 95% sulfuric acid (308 g, 3.0 moles) is placed. Absolute ethanol (450 mL) is added dropwise over 20–30 minutes while maintaining the temperature at 35°C. A solution of β-cyanoethylhydrazine (85.1 g, 1.00 mole) in 50 mL of absolute ethanol is added with vigorous stirring over 1–2 minutes. The mixture spontaneously warms to 88–90°C and is held at this temperature for 3 minutes until crystallization begins. The mixture is then cooled to 25°C over the next hour and allowed to stand for 15–20 hours. The crystals are collected by filtration, washed with absolute ethanol and then ether, and dried to yield 3-amino-3-pyrazoline sulfate (177–183 g, 97–100%).[4]
Part C and D: 3(5)-Aminopyrazole The 3-amino-3-pyrazoline sulfate is converted to 3-imino-1-(p-tolylsulfonyl)pyrazolidine, which is then hydrolyzed to 3(5)-aminopyrazole. A detailed procedure for these steps can be found in Organic Syntheses.[4] The final product is obtained as a light yellow oil (62–66 g, 93–99% from 3-amino-3-pyrazoline sulfate), which crystallizes on cooling.[4]
| Starting Material | Key Intermediate | Final Product | Overall Yield |
| Acrylonitrile and Hydrazine | β-Cyanoethylhydrazine | 3(5)-Aminopyrazole | High |
Alternative and Historically Noteworthy Syntheses
While the two main routes described above are the most prevalent, other methods for the synthesis of 3-aminopyrazoles have been developed.
From Halosubstituted Propionitriles
A one-pot synthesis of 3-aminopyrazoles can be achieved by reacting a 2,3-halosubstituted propionitrile or a 2-halosubstituted acrylonitrile with a hydrazine in an alkaline medium.[5] This method is particularly useful for the production of the unsubstituted this compound.[5]
To a solution of K₂CO₃ (285 g, 2.06 moles) in 400 mL of water, hydrazine hydrate (55 g, 1.1 moles) is added. 2,3-Dichloropropionitrile (123 g, 1 mole) is then added dropwise at 10-20°C with vigorous stirring. The mixture is stirred for several hours at ambient temperature and then for 24 hours at 50-60°C. After cooling, the product is extracted with ethyl acetate, and the solvent is removed. The crude oil is distilled under high vacuum to give this compound.[5]
| Reactant 1 | Reactant 2 | Conditions | Yield |
| 2,3-Dichloropropionitrile | Hydrazine Hydrate | K₂CO₃, H₂O, 50-60°C | 68% |
From Ethyl Ethoxymethylenecyanoacetate
The synthesis of substituted 3-aminopyrazoles, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, can be accomplished by the cyclization of ethyl ethoxymethylenecyanoacetate with hydrazine hydrate.
To a reaction vessel containing 200 mL of anhydrous ethanol, ethyl ethoxymethylenecyanoacetate (68 g, 0.4 mol) is added. Hydrazine hydrate (100 mL) is added slowly and dropwise. The mixture is heated to 80°C within 30 minutes and then refluxed for 4 hours. After the reaction, ethanol is removed by distillation under reduced pressure. The remaining solid is cooled, and the precipitated product is filtered, washed with cold anhydrous ethanol, and dried.[6]
| Reactant 1 | Reactant 2 | Solvent | Time | Yield |
| Ethyl ethoxymethylenecyanoacetate | Hydrazine Hydrate | Ethanol | 4 h (reflux) | 66.78% |
Conclusion
The synthesis of 3-aminopyrazoles has a rich history rooted in the foundational principles of heterocyclic chemistry. From the early, general methods of pyrazole formation to the development of highly specific and regioselective protocols, the ability to construct this valuable scaffold has been crucial for advancements in medicinal chemistry and materials science. The methods detailed in this guide, particularly those involving β-ketonitriles and α,β-unsaturated nitriles, remain the workhorses for accessing this important class of compounds. The provided experimental protocols offer a practical starting point for researchers aiming to incorporate the this compound moiety into their synthetic targets.
References
- 1. Page loading... [guidechem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 3-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1][2] Its unique structural and electronic properties, including prototropic tautomerism, allow for versatile chemical modifications, making it a valuable building block in drug discovery.[3][4][5] This guide provides a comprehensive overview of the key physical, chemical, and spectroscopic properties of substituted 3-aminopyrazoles. It includes detailed experimental protocols for their synthesis and characterization, summarizes quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows to serve as a practical resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of 3-aminopyrazoles are crucial for their application in drug development, influencing factors such as solubility, permeability, and metabolic stability. The parent this compound is a low-melting, air- and light-sensitive solid with moderate solubility in polar solvents.[6][7] Substituents on the pyrazole ring can significantly alter these properties.
Table 1: Physical Properties of this compound and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Notes |
| This compound | C₃H₅N₃ | 83.09 | 34-37[7][8] | 218 @ 122 mmHg[7][8] | 15.28 ± 0.10[7] | White to light yellow solid.[6][7] |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | >300 | - | - | Synthesized from the reaction of (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile.[9] |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 218-220 | - | - | Brownish crystals from dioxane.[9] |
| N-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-fluoroaniline | C₁₂H₁₃FN₄O₂ | 264.26 | 117-119 | - | - | Synthesized from 1-(hydroxymethyl)-3,5-dimethyl-4-nitropyrazole and 4-fluoroaniline.[10] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for confirming the structure of these compounds. The chemical shifts are influenced by the electronic environment of the pyrazole ring and its substituents. For the parent this compound in DMSO-d₆, characteristic peaks for the ring protons and carbons can be observed.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The gas-phase IR spectrum of this compound shows characteristic bands for N-H and C-H stretching vibrations.[12] In substituted derivatives, characteristic bands for groups like nitriles (C≡N) and carbonyls (C=O) are readily identifiable. For example, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile shows a strong C≡N stretch around 2223 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula of the compound. The electron ionization mass spectrum of this compound is available in the NIST database.[12]
Table 2: Spectroscopic Data for Unsubstituted this compound
| Technique | Solvent/Method | Key Signals / Bands | Reference |
| ¹H NMR | DMSO-d₆ | Available in spectral databases. | [13] |
| ¹³C NMR | DMSO-d₆ | Signals for C3, C4, and C5 of the pyrazole ring. | [11] |
| ¹⁵N NMR | TFA | Signals for the three distinct nitrogen atoms. | [14] |
| IR | Gas Phase | Characteristic N-H, C-H, and C=N vibrations. | [12] |
| MS (EI) | - | Molecular ion peak (M⁺) at m/z = 83. | [12] |
Chemical Properties and Reactivity
The chemistry of 3-aminopyrazoles is dominated by the nucleophilicity of the exocyclic amino group and the ring nitrogen atoms, as well as the phenomenon of tautomerism.[4][5]
Tautomerism
Monosubstituted pyrazoles can exist in multiple tautomeric forms.[3] For this compound, annular tautomerism involves the migration of a proton between the two ring nitrogen atoms (N1 and N2).[4][5] The 3-amino tautomer is generally found to be the more favorable form both in the solid state and for free molecules.[15] This equilibrium is critical as it dictates the regioselectivity of substitution reactions.
Reactivity
The presence of multiple nucleophilic centers (the exocyclic NH₂ and the "pyridine-like" ring nitrogen) makes 3-aminopyrazoles versatile precursors for synthesizing fused heterocyclic systems.[2]
-
Condensation with β-dicarbonyl compounds: This is a widely used reaction to synthesize pyrazolo[1,5-a]pyrimidines, another important scaffold in drug discovery.[8][9]
-
Reactions with α,β-unsaturated nitriles: This serves as a primary route for the synthesis of the this compound core itself.[2][16]
-
Diazotization: The exocyclic amino group can be diazotized and subsequently replaced, allowing for further functionalization.[2]
Experimental Protocols
General Synthesis of 3-Aminopyrazoles from β-Ketonitriles
One of the most common methods for synthesizing the this compound core involves the condensation of a β-ketonitrile with hydrazine.[16]
Protocol:
-
Reaction Setup: A solution of the chosen β-ketonitrile (1.0 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents) is added to the solution. The reaction may be conducted at room temperature or require heating under reflux, depending on the reactivity of the substrates.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure.
-
Isolation and Purification: The resulting crude product is poured into water, and the precipitated solid is collected by filtration. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, dioxane) to yield the desired this compound derivative.[9]
Characterization by Differential Scanning Fluorimetry (DSF)
For this compound derivatives designed as kinase inhibitors, DSF is a rapid screening method to assess binding to the target protein.
Protocol:
-
Preparation: A solution of the target kinase is prepared in an appropriate buffer.
-
Incubation: The kinase solution is incubated with the this compound compound and a fluorescent dye (e.g., SYPRO Orange).
-
Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored using a real-time PCR instrument.
-
Data Analysis: The melting temperature (Tm) of the protein is determined in the presence and absence of the compound. A significant increase in Tm (ΔTm) indicates binding of the compound to the protein, thereby stabilizing it against thermal denaturation.[17]
Biological Relevance and Signaling Pathways
Substituted 3-aminopyrazoles are a cornerstone of modern medicinal chemistry, particularly in oncology.[1][3] They serve as the core scaffold for numerous potent and selective kinase inhibitors.[17][18][19]
AXL Kinase Inhibition
The receptor tyrosine kinase AXL is a key target in cancer therapy, as its aberrant signaling promotes tumor cell migration, invasion, and drug resistance.[19] Several this compound derivatives have been developed as highly potent and selective AXL inhibitors.[18][19] These compounds typically bind to the ATP-binding site of the AXL kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways.[19] This inhibition can suppress cancer cell proliferation and reverse the epithelial-mesenchymal transition (EMT).[19]
FGFR Inhibition
Fibroblast growth factor receptors (FGFRs) are another class of receptor tyrosine kinases implicated in various cancers. This compound-based inhibitors have been designed to target both wild-type and resistance-conferring "gatekeeper" mutant versions of FGFR2 and FGFR3, demonstrating their therapeutic versatility.[20]
Caption: General experimental workflow for the synthesis and characterization of a substituted this compound.
Caption: Simplified AXL signaling pathway and the inhibitory action of this compound derivatives.
Conclusion
The substituted this compound scaffold represents a remarkably versatile and pharmacologically significant structure. Its accessible synthesis, unique tautomeric properties, and capacity for diverse functionalization have solidified its importance in the development of targeted therapeutics, especially kinase inhibitors. A thorough understanding of the fundamental physical and chemical properties detailed in this guide is essential for any scientist working to harness the full potential of this powerful heterocyclic core in drug discovery and medicinal chemistry.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 1820-80-0 [chemicalbook.com]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound(1820-80-0) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. soc.chim.it [soc.chim.it]
- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of the 3-Aminopyrazole Core: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, prized for its versatile reactivity and its presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the reactivity of the this compound ring system, offering detailed experimental protocols, quantitative data for key transformations, and visualizations of relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this privileged scaffold in drug discovery and development.
Introduction to the this compound Core
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent at the C3 position. The presence of multiple nitrogen atoms and the amino group imparts a rich and tunable reactivity to the ring system. The molecule exists in a tautomeric equilibrium between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole, a factor that significantly influences its reaction pathways. The lone pair of electrons on the exocyclic amino group increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack than pyrazole itself. Conversely, the amino group and the ring nitrogens can act as nucleophiles, participating in a wide array of chemical transformations.
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.33 (d, J = 2.2 Hz, 1H), 5.48 (d, J = 2.2 Hz, 1H), 4.87 (s, 2H), 11.2 (br s, 1H).[1]
-
¹³C NMR (DMSO-d₆): δ 155.1 (C3), 132.8 (C5), 91.9 (C4).[2][3][4]
-
IR (Gas Phase): Key absorptions can be found in the NIST WebBook.[2]
-
Mass Spectrum (EI): Molecular ion (M⁺) at m/z 83.[5]
Reactivity of the this compound Ring
The reactivity of the this compound ring is characterized by a balance of nucleophilic and electrophilic character at different positions. The key sites of reactivity are:
-
N1 and N2: The ring nitrogen atoms are nucleophilic and can undergo alkylation and acylation. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.
-
Exocyclic Amino Group (C3-NH₂): This group is also nucleophilic and can participate in acylation, alkylation, and condensation reactions.
-
C4 Position: This carbon atom is electron-rich due to the activating effect of the amino group and is the primary site for electrophilic aromatic substitution.
-
C5 Position: While less reactive than C4, the C5 position can also undergo electrophilic attack under certain conditions.
Electrophilic Aromatic Substitution
The electron-donating amino group directs electrophilic substitution primarily to the C4 position.
Halogenation of 3-aminopyrazoles proceeds readily at the C4 position using various halogenating agents.
Experimental Protocol: C4-Bromination of a 3-Aryl-1H-pyrazol-5-amine [6]
This protocol describes the bromination of a substituted this compound, which is analogous to the halogenation of the parent this compound.
-
Materials: N-arylsulfonyl-3-aryl-5-aminopyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of the N-arylsulfonyl-3-aryl-5-aminopyrazole (0.2 mmol) in DMSO (2 mL) in a sealed tube, add NBS (0.24 mmol).
-
Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Upon completion (monitored by TLC), quench the reaction with a 5 mL saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 5 mL).
-
Wash the combined organic layers with saturated NaCl solution (3 x 5 mL) and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude residue by flash chromatography to afford the 4-bromo product.
-
| Halogenating Agent | Substrate | Product | Yield (%) | Reference |
| NBS | 3-phenyl-1H-pyrazol-5-amine | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70 | [6] |
| NIS | 3-phenyl-1H-pyrazol-5-amine | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80 | [6] |
| NCS | N-tosyl-3-phenyl-1H-pyrazol-5-amine | 1-tosyl-4-chloro-3-phenyl-1H-pyrazol-5-amine | 72 | [6] |
Nitration of the pyrazole ring can be achieved, although the conditions need to be carefully controlled to avoid oxidation and over-nitration.
Experimental Protocol: Nitration of Pyrazole [7]
-
Materials: Pyrazole (1.0 eq), Nitric acid (fuming), Sulfuric acid.
-
Procedure:
-
Dissolve pyrazole in concentrated sulfuric acid.
-
Cool the mixture to below 15 °C in an ice bath.
-
Slowly add a mixture of fuming nitric acid and sulfuric acid while maintaining the temperature below 15 °C.
-
Stir the reaction mixture for 3.5 hours.
-
Carefully pour the reaction mixture onto ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
| Reagent | Product | Yield (%) | Reference |
| HNO₃/H₂SO₄ | 4-Nitropyrazole | Not specified | [7] |
N-Functionalization
The nitrogen atoms of the this compound ring are readily functionalized through alkylation and acylation reactions.
Alkylation can occur at N1, N2, and the exocyclic amino group. Regioselectivity is a key challenge and can be controlled by the choice of base, solvent, and alkylating agent.
Experimental Protocol: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [8]
-
Materials: Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq), Alkyl halide (e.g., methyl iodide, 1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl 3-amino-1H-pyrazole-4-carboxylate.
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Add K₂CO₃ to the stirred solution and stir at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-alkylated regioisomers.
-
| Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | N1- and N2-methylated isomers | Not specified | [8] |
| Benzyl Bromide | NaH | THF | N1- and N2-benzylated isomers | Not specified | [9] |
Acylation can occur on the exocyclic amino group or the ring nitrogens. Acylation of the amino group is a common strategy to modulate its reactivity or to introduce desired functionalities.
Experimental Protocol: Acylation of an Amine with Acetic Anhydride
This general protocol can be applied to the acylation of the amino group of this compound.
-
Materials: this compound (1.0 eq), Acetic anhydride (1.5 eq), Pyridine.
-
Procedure:
-
Dissolve this compound in pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Co-evaporate the mixture with toluene.
-
Dilute the residue with dichloromethane and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acetylated product.
-
| Acylating Agent | Base | Product | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | 3-Acetamidopyrazole | High | General Protocol |
| Benzoyl Chloride | Pyridine | 3-Benzamidopyrazole | High | General Protocol |
Cross-Coupling Reactions
Halogenated 3-aminopyrazoles are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other functionalities.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyrazole
The following is a general procedure that can be adapted for 4-halo-3-aminopyrazoles.
-
Materials: 4-Bromo-3-aminopyrazole (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a dry reaction vessel, add the 4-bromo-3-aminopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1H-pyrazol-3-amine | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Good | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyrazole [11]
-
Materials: 4-Bromo-1-trityl-1H-pyrazole (1.0 eq), Amine (e.g., morpholine, 1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), Base (e.g., NaOtBu, 1.4 eq), Anhydrous toluene.
-
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried reaction tube.
-
Add the 4-bromo-1-trityl-1H-pyrazole and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for the specified time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 67 | [11] |
Cycloaddition and Condensation Reactions
The bifunctional nature of this compound (possessing both an enamine-like system and a hydrazine moiety) makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine from this compound and a β-Diketone [12][13]
-
Materials: this compound (1.0 eq), 1,3-Diketone (e.g., acetylacetone, 1.1 eq), Glacial acetic acid.
-
Procedure:
-
A mixture of this compound and the 1,3-diketone in glacial acetic acid is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
-
| 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |
| Acetylacetone | Acetic acid, reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Good | [12] |
| Diethyl malonate | EtONa, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [14] |
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine from 5-Amino-1-phenylpyrazole and an α,β-Unsaturated Ketone [15]
-
Materials: 5-Amino-1-phenylpyrazole (1.0 eq), α,β-Unsaturated ketone (1.0 eq), Zirconium(IV) chloride (ZrCl₄, 0.3 eq), DMF/EtOH.
-
Procedure:
-
To a solution of the α,β-unsaturated ketone in DMF, a solution of 5-amino-1-phenylpyrazole in EtOH is added at room temperature.
-
The reaction mixture is degassed, and ZrCl₄ is added.
-
The mixture is stirred vigorously at 95 °C for 16 hours.
-
After completion, the mixture is concentrated in vacuo, and a mixture of chloroform and water is added.
-
The layers are separated, and the aqueous phase is extracted with chloroform.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
-
| 1,3-Dielectrophile | Conditions | Product | Yield (%) | Reference |
| α,β-Unsaturated ketone | ZrCl₄, 95 °C | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28 | [15] |
| 1,3-Dicarbonyl compound | Acetic acid, reflux | Substituted 1H-pyrazolo[3,4-b]pyridine | Good | [16] |
Role in Drug Discovery: Targeting Signaling Pathways
This compound derivatives are prominent scaffolds in the design of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases such as cancer and inflammation.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in various cancers. This compound-based compounds have been developed as potent FGFR inhibitors.
Spleen Tyrosine Kinase (Syk) Signaling
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[17] Inhibitors of Syk, including those based on the this compound scaffold, are being investigated for the treatment of autoimmune diseases and hematological malignancies.[18]
Cyclin-Dependent Kinase 16 (CDK16) Signaling
CDK16, a member of the PCTAIRE family of kinases, is involved in cell cycle regulation and is a target of interest in cancer therapy. The this compound core has been utilized to develop selective inhibitors of CDK16.[19][20]
Conclusion
The this compound ring is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its rich reactivity allows for a wide range of functionalization and derivatization, leading to the synthesis of complex molecular architectures and fused heterocyclic systems. The demonstrated success of this compound derivatives as potent kinase inhibitors underscores the importance of this core in drug discovery. This technical guide provides a foundational understanding of the reactivity of the this compound ring and offers practical experimental guidance for its application in the synthesis of novel compounds with therapeutic potential. Further exploration of the diverse reaction space of this scaffold will undoubtedly continue to yield innovative solutions for the development of new medicines and functional materials.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. Activation of the Syk tyrosine kinase is insufficient for downstream signal transduction in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminopyrazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal building block for the design of potent and selective modulators of various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of this compound's role as a heterocyclic building block, focusing on its synthesis, structure-activity relationships (SAR), and applications in drug discovery, with a particular emphasis on kinase inhibition.
The this compound Scaffold: Properties and Synthesis
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C3 position. This arrangement of atoms imparts a unique set of properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological macromolecules. The pyrazole ring itself is relatively stable to metabolic degradation, contributing to the favorable pharmacokinetic profiles of many this compound-containing drug candidates.
The synthesis of the this compound core can be achieved through several well-established synthetic routes. The most common methods involve the condensation of a β-ketonitrile with hydrazine or its derivatives. Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents on the pyrazole ring, enabling the exploration of a broad chemical space.
This compound in Kinase Inhibition: A Privileged Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold has proven to be a particularly effective "hinge-binding" motif in ATP-competitive kinase inhibitors. The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
Structure-Activity Relationship (SAR) of this compound-Based Kinase Inhibitors
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the groups attached to the amino group. Extensive SAR studies have been conducted to optimize the potency and selectivity of these inhibitors.
Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases
| Compound ID | R1 (Pyrazole N1) | R2 (Amide/Other) | Target Kinase | IC50 (nM) | Reference |
| 1 | H | 4-(Methylsulfonyl)phenyl | JNK3 | 0.8 | [2] |
| 2 | H | 4-Hydroxyphenyl | JNK3 | 1 | [2] |
| 3 | H | Pyridin-4-yl | p38α | 3 | [3] |
| 4 | H | 2,4-Dichlorophenyl | CDK1 | 1520 | [4] |
| 5 | H | 2-Chloro-4-fluorophenyl | CDK1 | 2380 | [4] |
| 6 | H | 4-Fluorophenyl | Akt1 | 61 | [4] |
| 7 | H | 4-Chlorophenyl | Aurora A | 160 | [4] |
| 8 | H | 4-Nitrophenyl | Aurora A | - | [4] |
| FN-1501 | - | - | FLT3 | 2.33 | [2] |
| 8t | - | - | FLT3 | 0.089 | [2] |
| 8t | - | - | CDK2 | 0.719 | [2] |
| 8t | - | - | CDK4 | 0.770 | [2] |
Note: This table presents a selection of data to illustrate SAR trends. For more comprehensive data, refer to the cited literature.
Key Signaling Pathways Targeted by this compound Inhibitors
This compound-based inhibitors have been successfully developed to target several critical signaling pathways implicated in disease.
The p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. Inhibition of p38 is a promising therapeutic strategy for a range of inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the point of intervention by this compound inhibitors.
The Fibroblast Growth Factor Receptor (FGFR) Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver of various cancers.
Caption: The FGFR signaling cascade and its inhibition by this compound derivatives.
The Bone Morphogenetic Protein Receptor 2 (BMPR2) Pathway
BMPR2 is a member of the TGF-β superfamily of receptors and is involved in regulating cell growth, differentiation, and apoptosis. Mutations in BMPR2 are associated with pulmonary arterial hypertension.
Caption: The BMPR2 signaling pathway, a target for novel this compound-based therapeutics.
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-1-aryl-1H-pyrazole-4-carbonitriles
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, the appropriate arylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-1-aryl-1H-pyrazole-4-carbonitrile. The product is typically characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
High-Throughput Screening (HTS) Workflow for Kinase Inhibitors
The discovery of novel this compound-based kinase inhibitors often begins with a high-throughput screening campaign to identify initial hits from a large compound library.[5]
Caption: A generalized workflow for a high-throughput screen to identify this compound-based kinase inhibitors.
Conclusion
The this compound scaffold continues to be a highly valuable building block in the field of drug discovery. Its synthetic tractability and favorable physicochemical properties, combined with its ability to form key interactions with a multitude of biological targets, have solidified its status as a privileged structure in medicinal chemistry. The ongoing exploration of the vast chemical space around the this compound core, guided by a deep understanding of structure-activity relationships and target biology, promises the development of the next generation of innovative therapeutics.
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Theoretical Studies of 3-Aminopyrazole Tautomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the tautomerism of 3-aminopyrazole, a critical scaffold in medicinal chemistry.[1] Understanding the tautomeric preferences of this molecule is paramount for predicting its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. This document summarizes key computational findings, details the methodologies employed, and presents quantitative data to offer a clear comparative overview of the factors governing the stability of this compound tautomers.
Introduction to this compound Tautomerism
This compound is a five-membered heterocyclic compound that exhibits prototropic tautomerism, primarily through the migration of a proton between the nitrogen atoms of the pyrazole ring (annular tautomerism). This phenomenon gives rise to two principal tautomers: This compound (3AP) and 5-aminopyrazole (5AP) . While side-chain tautomerism could theoretically produce imino forms, computational and experimental studies indicate that the amino tautomers are significantly more stable and thus predominate.[2]
Theoretical chemistry, particularly quantum chemical calculations, has become an indispensable tool for elucidating the subtle energetic differences between these tautomers.[2] These studies provide critical insights into their relative stabilities in the gas phase and in solution, the influence of substituents, and the transition states involved in their interconversion.
Theoretical and Computational Protocols
The investigation of this compound tautomerism relies on a range of sophisticated computational methods to model the system accurately.
2.1. Quantum Chemical Methodologies
The core of these theoretical studies involves calculating the electronic structure and energy of the tautomers.
-
Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost.
-
Protocol: Geometries of the tautomers are optimized to find their lowest energy conformation. The B3LYP functional is frequently used in combination with Pople-style basis sets like 6-311++G(d,p) or 6-31G**.[3][4] The M06-2X functional has also been applied.[5] Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to derive thermodynamic data like Gibbs free energy.
-
Software: The Gaussian program package (e.g., Gaussian 09, Gaussian 16) is a standard tool for these calculations.[4][6]
-
-
Ab Initio Methods: For higher accuracy, methods based on wave function theory are employed.
-
Protocol: Møller-Plesset perturbation theory, specifically MP2 with a large basis set such as 6-311++G**, is used to account for electron correlation effects more rigorously than standard DFT functionals.[7][8] These calculations are computationally more demanding but can provide benchmark energy differences.
-
2.2. Modeling Environmental Effects
The relative stability of tautomers can change dramatically between the gas phase and solution.
-
Solvent Effects: The influence of a solvent is typically modeled using implicit solvation models.
-
Protocol: The Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method is applied during the geometry optimization and energy calculation steps.[3][9] These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of tautomer stability in environments like DMSO, water, or chloroform.[3][9]
-
Quantitative Analysis of Tautomer Stability
Computational studies provide precise quantitative data on the energy differences between the this compound tautomers. In the absence of external factors, the 3-amino form is consistently found to be the more stable tautomer.
Table 1: Calculated Relative Energies of this compound (3AP) vs. 5-Aminopyrazole (5AP)
| Method/Basis Set | Phase | Favored Tautomer | Energy Difference (ΔE) | Gibbs Free Energy Diff. (ΔG) | Reference |
|---|---|---|---|---|---|
| B3LYP/6-311++G(d,p) | Gas | 3AP | 10.7 kJ/mol | 9.8 kJ/mol | [4][8] |
| B3LYP/6-31G** | Gas | 3AP | Not specified | Not specified | [3] |
| B3LYP/6-31G** | DMSO | 3AP | Reduced difference | Not specified | [3] |
| MP2/6-311++G** | Gas | 3AP | Not specified | Not specified |[7][8] |
Note: A positive energy difference indicates the energy of 5AP relative to the more stable 3AP tautomer.
The data clearly shows that 3AP is the ground state in the gas phase.[4][7] However, the introduction of a polar solvent like DMSO reduces the energy gap, increasing the relative stability of the more polar 5-amino tautomer.[3]
Influence of Substituents and Environment
The tautomeric equilibrium of the pyrazole ring is highly sensitive to the electronic nature of its substituents and the surrounding medium.
4.1. Substituent Effects
Theoretical calculations have systematically explored how different functional groups alter the tautomeric balance.
-
Electron Donating Groups (EDGs): Groups like -NH₂, -OH, and -CH₃ stabilize the 3-amino tautomer.[2][8] This is attributed to favorable π-electron interactions within this configuration. For example, a 4-methoxy substituent leads to a preference for the 3-amino form.[3]
-
Electron Withdrawing Groups (EWGs): Groups such as -CN, -COOH, and -NO₂ tend to stabilize the 5-amino tautomer.[2][8] Studies on 4-cyano and 4-thiocyanato derivatives show they exist preferentially as the 5-amino tautomer in DMSO.[3]
Table 2: Predicted Tautomeric Preference based on Substituent Type
| Substituent Type | Position(s) | Favored Tautomer | Computational Method | Reference |
|---|---|---|---|---|
| Electron Donating (F, OH, NH₂, CH₃) | C3 / C5 | 3-Amino | MP2/6-311++G** | [2][8] |
| Electron Withdrawing (CHO, COOH, CFO) | C3 / C5 | 5-Amino | MP2/6-311++G** | [2][8] |
| -CN, -SCN | C4 | 5-Amino (in DMSO) | B3LYP/6-31G** | [3] |
| -OCH₃ | C4 | 3-Amino (in DMSO) | B3LYP/6-31G** |[3] |
4.2. Solvent Polarity
As indicated in Table 1, solvent polarity is a crucial factor. The 5-amino tautomer generally possesses a larger dipole moment than the 3-amino tautomer. Consequently, polar solvents preferentially stabilize the 5AP form, reducing the energy difference between the two and shifting the equilibrium.[3] In some cases of substituted aminopyrazoles, this can even reverse the stability order observed in the gas phase.
Conclusion
-
The This compound (3AP) tautomer is energetically more stable than the 5-aminopyrazole (5AP) tautomer in the gas phase.[4][8]
-
The tautomeric equilibrium is highly sensitive to substituent effects : electron-donating groups favor the 3AP form, while electron-withdrawing groups favor the 5AP form.[2][8]
-
Solvent polarity plays a significant role, with polar environments reducing the energy gap and increasing the population of the more polar 5AP tautomer.[3]
These computational insights are vital for drug development professionals, as the predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding capabilities, shape, and overall interaction with biological targets. The methodologies and data presented herein serve as a robust foundation for the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Aminopyrazole in Kinase Inhibitor Synthesis and Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, structure-activity relationship (SAR), and biological evaluation of kinase inhibitors based on the versatile 3-aminopyrazole scaffold. This privileged structure is a cornerstone in medicinal chemistry, frequently utilized for its ability to mimic the adenine moiety of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1][2][3] The following sections detail synthetic protocols, SAR data for various kinase targets, and methodologies for key biological assays.
Overview of the this compound Scaffold in Kinase Inhibition
The this compound core is a key pharmacophore in the design of a wide array of kinase inhibitors, targeting families such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and mitogen-activated protein kinases (MAPKs).[2][4] Its utility stems from the pyrazole ring's nitrogen atoms acting as both hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase's hinge region.[2][3] Modifications at various positions of the pyrazole and the appended moieties allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This document will explore the SAR of this compound derivatives against several important kinase targets.
Synthesis of this compound-Based Kinase Inhibitors
A general synthetic strategy for creating a library of this compound-based kinase inhibitors involves a two-step nucleophilic aromatic substitution (SNAr) approach. The initial step is the coupling of a substituted this compound with a pyrimidine derivative, followed by the introduction of various linker groups.
A representative synthetic scheme is outlined below:
References
Application Notes and Protocols: 3-Aminopyrazole as a Scaffold for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and the ability to be readily functionalized at various positions, make it an attractive starting point for the design of novel therapeutic agents. In the field of virology, this compound derivatives have emerged as a promising class of compounds with potent antiviral activity against a range of viruses, including Dengue virus (DENV), Zika virus (ZIKV), coronaviruses (e.g., SARS-CoV-2), and Human Immunodeficiency Virus (HIV). These compounds often exert their antiviral effects by targeting key viral enzymes or host-cell factors essential for viral replication. This document provides an overview of the application of the this compound scaffold in antiviral drug discovery, along with detailed protocols for the synthesis and evaluation of these compounds.
Antiviral Applications of this compound Derivatives
Derivatives of this compound have been successfully developed to target various stages of the viral life cycle. A notable example is their application as inhibitors of the Dengue virus NS2B-NS3 protease, an enzyme crucial for viral polyprotein processing and replication.[1] By inhibiting this protease, these compounds effectively halt the viral replication cycle. Furthermore, pyrazole derivatives have been investigated for their ability to inhibit other viral targets and have shown efficacy against a variety of coronaviruses and HIV.[2][3]
Data Summary of Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected this compound derivatives against various viruses. This data highlights the potential of this scaffold in developing potent and selective antiviral agents.
| Compound ID/Reference | Virus | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀ or CC₅₀/IC₅₀) |
| Dengue Virus (DENV) | ||||||
| Compound 22 (JMX0376)[4] | DENV-1 | Replicon | 1.8 | - | >25 | >13.9 |
| Compound 22 (JMX0376)[4] | DENV-2 | Replicon | 0.019 | - | >25 | >1316 |
| Compound 22 (JMX0376)[4] | DENV-3 | Replicon | 0.019 | - | >25 | >1316 |
| Compound 24 (JMX0395)[4] | DENV-1 | Replicon | 1.6 | - | >25 | >15.6 |
| Compound 24 (JMX0395)[4] | DENV-2 | Replicon | 0.038 | - | >25 | >658 |
| Compound 24 (JMX0395)[4] | DENV-3 | Replicon | 0.017 | - | >25 | >1471 |
| Pyrazole-3-carboxylic acid derivative 30[1] | DENV-2 | Antiviral | 4.1 | - | >50 | >12.2 |
| Pyrazole-3-carboxylic acid derivative 53[1] | DENV-2 | Reporter Gene | 2.2 | - | >50 | >22.7 |
| Coronaviruses | ||||||
| Hydroxyquinoline-pyrazole derivative[2] | SARS-CoV-2 | Viral Inhibition | - | Varies | Varies | Varies |
| Hydroxyquinoline-pyrazole derivative[2] | MERS-CoV | Viral Inhibition | - | Varies | Varies | Varies |
| Hydroxyquinoline-pyrazole derivative[2] | HCoV-229E | Viral Inhibition | - | Varies | Varies | Varies |
| Human Immunodeficiency Virus (HIV) | ||||||
| Pyrazole derivative 5f[3] | HIV-1 (Q23 pseudovirus) | Pseudovirus | - | 0.39 ± 0.13 | >100 | >256 |
| Pyrazole derivative 5f[3] | HIV-1 (CAP210 pseudovirus) | Pseudovirus | - | 1.00 ± 0.15 | >100 | >100 |
| Pyrazole derivative 5h[3] | HIV-1 (Q23 pseudovirus) | Pseudovirus | - | <10 | >100 | >10 |
| Pyrazole derivative 5h[3] | HIV-1 (CAP210 pseudovirus) | Pseudovirus | - | 6.31 ± 0.31 | >100 | >15.8 |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[5] The following is a representative protocol for the synthesis of a substituted this compound, which can then be further modified.
Materials:
-
Substituted β-ketonitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the substituted β-ketonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid may be added if necessary.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain the desired this compound derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Note: This is a general procedure and the specific reaction conditions (solvent, temperature, reaction time) may need to be optimized for different substrates.
Antiviral Assays
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[6][7]
Materials:
-
Host cell line (e.g., Vero, Huh-7, HeLa)
-
Cell culture medium
-
96-well microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
2. Plaque Reduction Assay
This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC₅₀).[8][9]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound compound dilutions
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the virus and the this compound compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate for 1-2 hours to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding compound concentration.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Antiviral Drug Discovery Workflow using the this compound Scaffold.
Caption: Mechanism of Action of this compound Derivatives as DENV NS2B-NS3 Protease Inhibitors.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of spiropyrazolopyridone derivatives as potent dengue virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Synthesis of 3-Aminopyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Aminopyrazole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their versatile scaffold is a key component in a wide array of biologically active molecules, demonstrating activities such as anti-inflammatory, anticancer, antiviral, and kinase inhibition.[1][2] This document provides detailed protocols for the synthesis of this compound derivatives, quantitative data for key reactions, and illustrates a general workflow for their biological evaluation.
I. Synthetic Protocols
Several reliable methods exist for the synthesis of the this compound core. The most common approaches involve the cyclocondensation of a hydrazine source with a three-carbon precursor containing a nitrile group.
1. Method A: From β-Ketonitriles and Hydrazines
This is one of the most prevalent methods for synthesizing 3(5)-aminopyrazoles.[3][4] The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group.
Experimental Protocol:
-
Step 1: Synthesis of β-Ketonitrile (if not commercially available). A Claisen condensation between an ester and a nitrile in the presence of a strong base (e.g., sodium tert-butoxide) can be employed to generate the β-ketonitrile intermediate.[3]
-
Step 2: Cyclocondensation.
-
To a solution of the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0-1.2 eq).
-
The reaction mixture is typically heated to reflux for a period ranging from 2 to 6 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
2. Method B: From α,β-Unsaturated Nitriles and Hydrazines
This method utilizes α,β-unsaturated nitriles that have a leaving group at the β-position (e.g., -OEt, -NMe2, -SMe). The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group.[3][4]
Experimental Protocol:
-
Dissolve the α,β-unsaturated nitrile (1.0 eq) in a protic solvent like ethanol.
-
Add hydrazine hydrate (1.0-1.1 eq) to the solution.
-
The mixture is then heated to reflux. Microwave irradiation can significantly reduce reaction times.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the product often precipitates from the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
3. Method C: From 2,3-Dihalopropionitrile and Hydrazine
This method provides a direct route to the parent this compound.[5]
Experimental Protocol:
-
Prepare a solution of potassium carbonate (2.06 eq) in water.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Cool the mixture to 10-20°C with vigorous stirring.
-
Add 2,3-dichloropropionitrile (1.0 eq) dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring at ambient temperature for several hours, then heat to 50-60°C for approximately 24 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.[5]
II. Data Presentation
The following tables summarize quantitative data for representative syntheses of this compound derivatives.
Table 1: Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles
| R1 | R2 | Hydrazine Source | Conditions | Yield (%) | Reference |
| Ph | H | MeNHNH₂·H₂SO₄ | NEt₃ (1 equiv.), 2 h | 75 | [3] |
| Ph | H | PhNHNH₂ | 6 h | 70 | [3] |
Table 2: Synthesis of 3(5)-Aminopyrazoles from α,β-Unsaturated Nitriles
| Substrate (Leaving Group) | Hydrazine Source | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Methoxyacrylonitrile (-OMe) | Phenylhydrazine | AcOH, Toluene, MW | 90 (5-amino isomer) |[3] | | 3-Methoxyacrylonitrile (-OMe) | Phenylhydrazine | EtONa, EtOH, MW | 85 (3-amino isomer) |[3] | | 2-Chloroacrylonitrile (-Cl) | Methylhydrazine | Microwave | High |[3] |
Table 3: Synthesis of this compound from 2,3-Dichloropropionitrile
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 2,3-Dichloropropionitrile | Hydrazine hydrate, K₂CO₃ | 10-20°C then 50-60°C, 24h | 68-70 | [5] |
III. Visualizations
Diagram 1: General Synthetic Pathway
References
Application Notes and Protocols: 3-Aminopyrazole in Multicomponent Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-aminopyrazole as a versatile building block in multicomponent reactions (MCRs) for the efficient synthesis of a variety of fused heterocyclic compounds. The protocols outlined below are intended to serve as a practical guide for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in medicinal chemistry and drug discovery.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a common motif in many biologically active compounds. Multicomponent reactions offer a highly efficient and atom-economical approach to this heterocyclic system.
Three-Component Reaction of this compound, Aldehydes, and β-Dicarbonyl Compounds
A widely adopted method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the one-pot reaction of a this compound, an aldehyde, and a β-dicarbonyl compound.[1][2] This reaction often benefits from microwave irradiation, which can significantly reduce reaction times and improve yields.[1][2]
Reaction Workflow:
References
Application Notes and Protocols for 3-Aminopyrazole Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of 3-aminopyrazole derivatives and their applications in material science, with a focus on their use as fluorescent probes and in Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols are provided to guide researchers in the characterization and application of these versatile compounds.
Photophysical Properties of this compound Derivatives
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in material science due to their tunable photophysical properties. The electronic characteristics of the pyrazole ring, coupled with the electron-donating nature of the amino group, form a versatile scaffold for the development of novel photoactive materials.[1] The emission and absorption properties of these derivatives can be finely tuned by introducing various substituents, leading to a wide range of applications.
A key to harnessing the potential of these molecules is a thorough understanding of their photophysical parameters. The following table summarizes the key photophysical data for a selection of this compound derivatives, specifically focusing on the well-studied pyrazolo[1,5-a]pyrimidine class, which are readily synthesized from 3-aminopyrazoles.[2][3]
Table 1: Photophysical Properties of Selected this compound Derivatives (Pyrazolo[1,5-a]pyrimidines) [2]
| Compound | Substituent (R) | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| 4a | 4-Pyridyl | 318 | 16,300 | 415 | 97 | 0.25 |
| 4b | 2,4-Dichlorophenyl | 325 | 11,500 | 412 | 87 | 0.18 |
| 4c | 4-Nitrophenyl | 350 | 18,700 | 540 | 190 | 0.01 |
| 4d | Phenyl | 320 | 13,200 | 410 | 90 | 0.22 |
| 4e | 4-Methoxyphenyl | 330 | 20,600 | 420 | 90 | 0.97 |
| 4f | 4-(N,N-dimethylamino)phenyl | 390 | 3,320 | 550 | 160 | 0.02 |
| 4g | 9-Anthracenyl | 380 | 15,900 | 480 | 100 | 0.85 |
Applications in Material Science
The unique photophysical properties of this compound derivatives make them suitable for a variety of applications in material science. Two prominent areas of application are their use as fluorescent probes for ion detection and as emissive materials in OLEDs.
Fluorescent Probes for Ion Detection
The this compound scaffold can be functionalized to create selective and sensitive fluorescent probes for various metal ions.[1] The sensing mechanism often relies on processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).[4] Upon binding of the target ion, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence properties, such as quenching or enhancement of the emission intensity or a shift in the emission wavelength.[5]
For example, a pyrazolo[4,3-b]pyridine derivative synthesized from a 5-aminopyrazole has been shown to act as a fluorescent sensor for BF₃. The addition of BF₃ leads to a redshift in both the absorption and emission spectra and a significant increase in the fluorescence quantum yield from 35% to 65%, attributed to an ICT mechanism from an alkoxy group to the boron atom.[4]
Below is a generalized workflow for screening a new this compound derivative for its potential as a fluorescent sensor for a specific metal ion.
Workflow for evaluating a new this compound derivative as a fluorescent metal ion sensor.
Organic Light-Emitting Diodes (OLEDs)
While the application of this compound derivatives specifically as the primary emitting layer in OLEDs is an emerging area, their structural motifs are found in materials used in various layers of OLED devices. For instance, carbazole derivatives, which share some structural similarities and are often used in conjunction with pyrazole-containing compounds, are widely employed as host materials or in hole-transporting layers (HTLs) in OLEDs.[1][6] The development of efficient blue-emitting materials remains a key challenge in OLED technology, and the tunable blue fluorescence of many this compound derivatives makes them promising candidates for this application.
The fabrication of an OLED is a multi-step process involving the sequential deposition of several organic and inorganic layers. A typical solution-processed OLED fabrication workflow is outlined below.
General workflow for the fabrication and characterization of a solution-processed OLED.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield (Φ_F) of a this compound derivative relative to a well-characterized standard with a known quantum yield.
Materials:
-
Test compound (this compound derivative)
-
Standard compound with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the excitation wavelength (λ_ex) that will be used for the fluorescence measurements.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., excitation and emission slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance at λ_ex.
-
Calculate Quantum Yield: The fluorescence quantum yield of the test compound (Φ_F,test) can be calculated using the following equation:
Φ_F,test = Φ_F,std * (m_test / m_std) * (n_test² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m_test and m_std are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the test and standard compounds, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test and standard solutions, respectively.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the general procedure for measuring the fluorescence lifetime of a this compound derivative using the TCSPC technique.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED) with a high repetition rate.
-
Sample holder.
-
Emission monochromator or filter to select the fluorescence wavelength.
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).
-
TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source.
-
Set the emission wavelength on the monochromator or select the appropriate emission filter.
-
Adjust the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of the sample to ensure complete decay between pulses.
-
-
Data Acquisition:
-
The pulsed light source excites the sample.
-
The emitted photons are collected and directed to the single-photon detector.
-
The TCSPC electronics measure the time difference between the excitation pulse ("start") and the arrival of a fluorescence photon ("stop").
-
This process is repeated many times, and the time differences are collected to build a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay curve is deconvoluted with the IRF.
-
The deconvoluted decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time t=0.
-
Signaling Pathways and Logical Relationships
The function of this compound derivatives as fluorescent probes often involves a change in their photophysical properties upon interaction with an analyte. This can be visualized as a signaling pathway.
Generalized signaling pathway for a 'turn-off' fluorescent probe based on a this compound derivative.
In this example of a 'turn-off' sensor, the free probe is fluorescent. Upon binding to the analyte, a non-radiative decay pathway is introduced (e.g., PET or enhanced ICT), which quenches the fluorescence. For a 'turn-on' sensor, the free probe would be non-fluorescent, and binding to the analyte would inhibit the non-radiative pathway, thus restoring fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 5. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminopyrazole Based Fluorescent Probes for Biological Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent bioimaging is a powerful, non-invasive technique for visualizing biological processes in real-time within live cells and tissues.[1] Small organic molecules are frequently used as fluorescent probes, with N-heteroaromatic scaffolds like pyrazole being particularly valuable due to their synthetic versatility, favorable electronic properties, and biocompatibility.[1][2] The 3-aminopyrazole core, specifically, serves as a versatile building block for creating a diverse range of fluorescent probes.[3] These probes can be designed to detect specific ions, molecules, and changes in the cellular microenvironment, such as pH, making them critical tools for basic research and diagnostics.[1][2] This document provides detailed application notes and protocols for utilizing this compound-based probes in biological imaging.
Application Note 1: Detection of Metal Ions (Fe³⁺)
The detection of metal ions is crucial as they play vital roles in numerous physiological and pathological processes.[4] Iron (Fe³⁺) is an essential metal ion, but its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.[4] this compound-based probes offer high sensitivity and selectivity for detecting Fe³⁺ ions, often through a fluorescence quenching ("turn-off") mechanism.[5][6]
Probe Design and Mechanism
Many pyrazole-based probes for Fe³⁺ work on the principle of Photoinduced Electron Transfer (PET) or other quenching mechanisms. The probe is fluorescent in its free state. Upon binding to the paramagnetic Fe³⁺ ion, the fluorescence is quenched.[7]
Caption: "Turn-off" sensing mechanism of a this compound probe for Fe³⁺ detection.
Quantitative Data
The photophysical properties of representative pyrazoline-based probes for Fe³⁺ detection are summarized below.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Analyte | Detection Limit | Solvent System | Ref. |
| Probe M | Not Specified | Not Specified | Fe³⁺ | 3.9 x 10⁻¹⁰ M | THF:H₂O (1:1, v/v) | [5][6] |
| PFM | Not Specified | Not Specified | Fe³⁺ | 0.12 µM | Not Specified | [7] |
| PZ Sensor | Not Specified | Not Specified | Fe³⁺ | 0.30 µM | Not Specified | [5] |
Experimental Protocol: In Vitro Fe³⁺ Detection
This protocol describes the steps for determining the concentration of Fe³⁺ in an aqueous sample using a this compound-based fluorescent probe.
1. Materials and Reagents:
-
This compound-based Fe³⁺ probe stock solution (1 mM in DMSO or THF).
-
Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Stock solutions of various metal ions (e.g., Fe³⁺, Al³⁺, Co²⁺, Cu²⁺, Zn²⁺, etc.) for selectivity testing.
-
96-well microplate (black, clear bottom).
-
Fluorescence microplate reader.
2. Preparation of Solutions:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the aqueous buffer.
-
Prepare a series of Fe³⁺ solutions of known concentrations (e.g., 0-50 µM) by serial dilution from the stock solution into the buffer.
3. Measurement Procedure:
-
Pipette 100 µL of the probe working solution into each well of the 96-well plate.
-
Add 100 µL of the different Fe³⁺ concentration solutions to the respective wells. Include a blank well with only the buffer and a control well with only the probe solution.
-
For selectivity tests, add solutions of other metal ions to separate wells containing the probe.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the probe's specific excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Plot the fluorescence intensity as a function of Fe³⁺ concentration.
-
Determine the detection limit (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Application Note 2: Imaging of Enzymes in Live Cells
Enzymes are crucial biomarkers for many diseases, and imaging their activity provides specific insights into biochemical processes.[8][9] this compound derivatives have been incorporated into probes for detecting enzyme activity, such as cyclooxygenase-2 (COX-2), which is often overexpressed in tumor cells.[1]
Probe Design and Mechanism
Enzyme-activated probes are typically designed with three components: a recognition moiety that the enzyme targets, a linker, and a fluorophore.[8][10] In its initial state, the probe is non-fluorescent or "caged". Upon enzymatic cleavage of the recognition site, the fluorophore is released or undergoes a structural change that restores its fluorescence ("turn-on" mechanism).[8]
Caption: General mechanism of an enzyme-activated "turn-on" fluorescent probe.
Quantitative Data
Below are the properties of a near-infrared (NIR) this compound-based probe designed for COX-2 sensing.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Target | Cell Lines Imaged | Ref. |
| Celecoxib-based 16 | 648 | 673 | COX-2 | RAW264.7, SCC-9, HeLa | [1] |
Experimental Protocol: Live-Cell Imaging of Enzyme Activity
This protocol provides a general workflow for visualizing the activity of a target enzyme in living cells using an activatable this compound probe.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of Halo-pyrazoles to Synthesize 3-Amino Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-pyrazole scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules. These compounds have demonstrated potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The efficient synthesis of 3-amino-pyrazoles is therefore of significant interest. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for the formation of C-N bonds. This protocol provides a detailed methodology for the synthesis of 3-amino-pyrazole derivatives via the palladium-catalyzed amination of readily available 3-halo-pyrazoles.
Data Presentation: Amination of 3-Bromo-1H-pyrazole with Various Amines
The following table summarizes the yields for the palladium-catalyzed amination of 3-bromo-1H-pyrazole with a range of primary and secondary amines. The use of a specialized palladium precatalyst and a bulky biarylphosphine ligand enables the efficient coupling of these challenging heterocyclic substrates.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3-(Phenylamino)-1H-pyrazole | 85 |
| 2 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)-1H-pyrazole | 92 |
| 3 | 4-Trifluoromethylaniline | 3-((4-(Trifluoromethyl)phenyl)amino)-1H-pyrazole | 78 |
| 4 | n-Hexylamine | 3-(Hexylamino)-1H-pyrazole | 75 |
| 5 | Cyclohexylamine | 3-(Cyclohexylamino)-1H-pyrazole | 81 |
| 6 | Morpholine | 3-(Morpholino)-1H-pyrazole | 88 |
| 7 | Pyrrolidine | 3-(Pyrrolidin-1-yl)-1H-pyrazole | 83 |
| 8 | Benzylamine | 3-(Benzylamino)-1H-pyrazole | 72 |
Reaction Conditions: 3-Bromo-1H-pyrazole (1.0 mmol), amine (1.2 mmol), tBuBrettPhos Pd G3 (2 mol%), LHMDS (2.2 equiv), THF, 60 °C, 16 h.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of 3-bromo-1H-pyrazole with aniline as a representative example.
Materials:
-
3-Bromo-1H-pyrazole
-
Aniline
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Septa and needles
-
Inert gas (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial under an inert atmosphere of argon or nitrogen, add 3-bromo-1H-pyrazole (147 mg, 1.0 mmol), tBuBrettPhos Pd G3 precatalyst (17.8 mg, 0.02 mmol), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous THF (5 mL) via syringe.
-
Add aniline (112 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Slowly add LHMDS (2.2 mL of a 1.0 M solution in THF, 2.2 mmol) to the stirred solution at room temperature.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 60 °C in an oil bath.
-
Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-(phenylamino)-1H-pyrazole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 3-amino-pyrazoles.
Caption: General workflow for the synthesis of 3-amino-pyrazoles.
Buchwald-Hartwig Catalytic Cycle
This diagram depicts the generally accepted mechanism for the Buchwald-Hartwig amination of a halo-pyrazole.
Caption: Buchwald-Hartwig catalytic cycle for pyrazole amination.
Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminopyrazole-Based Compounds in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The development of effective disease-modifying therapies is a critical unmet need. The 3-aminopyrazole scaffold has emerged as a versatile pharmacophore in the design of novel therapeutic agents for AD, targeting key pathological pathways.
These application notes provide detailed protocols for the synthesis of this compound-based compounds and their subsequent evaluation as potential inhibitors of key enzymatic targets and pathological processes implicated in Alzheimer's disease. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the field of neurodegenerative drug discovery.
Key Therapeutic Targets for this compound Compounds in AD
Recent research has highlighted the potential of this compound derivatives to modulate several key targets in AD pathology:
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a crucial enzyme in the hyperphosphorylation of tau protein, a hallmark of AD.[1] Inhibition of GSK-3β can reduce tau pathology.
-
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is the rate-limiting enzyme in the production of Aβ peptides.[2] Inhibiting BACE1 can decrease the formation of amyloid plaques.
-
Amyloid-β (Aβ) Aggregation: The aggregation of Aβ monomers into toxic oligomers and fibrils is a central event in AD pathogenesis. Compounds that inhibit this process are of significant therapeutic interest.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, providing symptomatic relief in AD patients.[3]
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several established methods, with the cyclocondensation of β-ketonitriles with hydrazines being one of the most common approaches.[4] Further functionalization allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Synthetic Protocol: Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivatives
This protocol outlines a general procedure for the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives, which have shown potent GSK-3β inhibitory activity.[1][5]
Step 1: Synthesis of the Thieno[3,2-c]pyrazol-3-amine Core
A common route involves the reaction of a substituted thiophene precursor with a hydrazine derivative. For example, the reaction of a suitable β-ketonitrile on a thiophene ring with hydrazine hydrate can yield the core structure.
Step 2: N-Acylation or N-Arylation of the 3-amino group
The 3-amino group of the pyrazole ring can be readily acylated or arylated to introduce various substituents. For instance, to synthesize N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (a potent GSK-3β inhibitor), the thieno[3,2-c]pyrazol-3-amine intermediate is reacted with isobutyryl chloride in the presence of a base.[5]
Step 3: Suzuki Coupling for Introduction of Aryl or Heteroaryl Groups
Aryl or heteroaryl moieties can be introduced at various positions of the scaffold, often via a Suzuki coupling reaction. For example, a bromo-substituted thieno[3,2-c]pyrazole can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to yield the desired substituted product.[5]
Experimental Protocols for Biological Evaluation
GSK-3β Kinase Activity Assay
This protocol is designed to measure the in vitro inhibitory activity of synthesized compounds against GSK-3β. The ADP-Glo™ Kinase Assay is a common method for this purpose.[6][7]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µL of the test compound solution or vehicle (for control).
-
Add 2 µL of GSK-3β enzyme solution to each well.
-
Add 2 µL of a mixture of the GSK-3β substrate and ATP to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
BACE1 Inhibitor Screening Assay
This fluorometric assay is used to screen for potential BACE1 inhibitors.[8][9]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (a fluorogenic peptide)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitor (positive control)
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom plates
Procedure:
-
Prepare serial dilutions of the test compounds in the BACE1 assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound or control solution.
-
Add 2 µL of the BACE1 enzyme to each well (except for the no-enzyme control).
-
Incubate the plate for 5 minutes at 25°C.
-
Add 50 µL of the BACE1 substrate solution to all wells to start the reaction.
-
Measure the fluorescence intensity (Excitation: 345 nm, Emission: 500 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition and IC50 values for the test compounds.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.[10][11]
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom plates
Procedure:
-
Prepare a 20 µM working solution of Aβ(1-42) in PBS.
-
Prepare serial dilutions of the test compounds in PBS.
-
Prepare a 20 µM working solution of ThT in PBS.
-
In a 96-well plate, add 50 µL of the Aβ(1-42) solution, 25 µL of the test compound dilution, and 25 µL of the ThT solution to the test wells.
-
For the positive control (Aβ aggregation), add 50 µL of Aβ(1-42), 25 µL of PBS (with the same final DMSO concentration as the test wells), and 25 µL of ThT solution.
-
For the negative control (no Aβ), add 50 µL of PBS, 25 µL of PBS (with DMSO), and 25 µL of ThT solution.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Plot fluorescence intensity versus time to obtain aggregation curves.
-
Calculate the percent inhibition of aggregation at a specific time point.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the enzyme solution (AChE or BChE), and 20 µL of the test compound dilution to the test wells. For the control (100% activity), add 20 µL of buffer instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a substrate/DTNB mixture by adding ATCI (or BTCI) and DTNB to the phosphate buffer.
-
Initiate the reaction by adding 20 µL of the substrate/DTNB mixture to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percent inhibition and IC50 values for the test compounds.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of the synthesized compounds to protect neuronal cells from toxic insults, such as Aβ-induced toxicity or oxidative stress.[14][15]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ(1-42) oligomers or another neurotoxic agent (e.g., H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2.0 x 10^4 cells per well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding Aβ(1-42) oligomers (e.g., 25 µM) or H2O2 to the wells and incubate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the inhibitory potencies and neuroprotective effects of the synthesized this compound derivatives.
Table 1: Inhibitory Activity of this compound Derivatives against Key AD-Related Enzymes
| Compound ID | GSK-3β IC50 (nM) | BACE1 IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| Example-1 | 3.1[5][16] | 0.025[2] | - | - |
| Example-2 | 3.4[1][17] | - | - | - |
| Example-3 | 74.4[18] | - | - | - |
| ... | ... | ... | ... | ... |
Table 2: Inhibition of Aβ(1-42) Aggregation and Neuroprotective Effects
| Compound ID | Aβ Aggregation Inhibition (%) at [X] µM | Neuroprotection (Cell Viability %) vs. Aβ-induced toxicity at [Y] µM |
| Example-1 | - | - |
| Example-2 | - | - |
| ... | ... | ... |
Note: The data in the tables are examples and should be replaced with experimentally determined values.
Visualization of Signaling Pathways and Workflows
GSK-3β Signaling Pathway in Alzheimer's Disease
Caption: GSK-3β signaling in Alzheimer's disease and the inhibitory action of this compound compounds.
BACE1 Processing of Amyloid Precursor Protein (APP)
Caption: The amyloidogenic pathway showing BACE1-mediated APP processing and its inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: A general workflow for the synthesis and biological evaluation of this compound compounds.
References
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole as C-terminus of selective BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. abcam.cn [abcam.cn]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 13. benchchem.com [benchchem.com]
- 14. ijper.org [ijper.org]
- 15. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimerâs disease - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-Aminopyrazole in the Development of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-aminopyrazole-derived materials and their application in the fabrication of high-performance organic light-emitting diodes (OLEDs). The unique electronic properties of the pyrazole core make it an excellent building block for novel emissive and charge-transporting materials in next-generation displays and lighting technologies.
Introduction to this compound in OLEDs
The pyrazole scaffold is a versatile heterocyclic motif that has found extensive application in materials science, particularly in the field of organic electronics. When incorporated into the molecular architecture of OLED materials, the pyrazole unit can impart desirable properties such as high thermal stability, excellent charge carrier mobility, and a wide energy gap. The amino group at the 3-position of the pyrazole ring serves as a convenient synthetic handle for the introduction of various functional groups, allowing for the fine-tuning of the material's photophysical and electronic characteristics.
Recent research has demonstrated the successful application of pyrazole derivatives as both host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as ligands in phosphorescent iridium(III) and osmium(II) complexes.[1][2][3] These materials have been integral to the fabrication of highly efficient OLEDs, exhibiting excellent performance metrics.
Synthesis of a this compound-Derived Ligand for Phosphorescent Emitters
A common strategy for creating phosphorescent emitters for OLEDs involves the use of bidentate ligands that can coordinate with heavy metal atoms like iridium or osmium. A key example of such a ligand that can be conceptually derived from this compound is 3-(2-pyridyl)pyrazole. The following protocol outlines a microwave-assisted synthesis of this ligand, which offers significant advantages in terms of reduced reaction times and temperatures compared to conventional methods.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 3-(2-pyridyl)pyrazole
Materials:
-
3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a microwave reactor vessel, combine 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and subject the mixture to microwave irradiation at 100°C for 2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-(2-pyridyl)pyrazole.
Fabrication of a Phosphorescent OLED (PhOLED)
The synthesized 3-(2-pyridyl)pyrazole can be used as a ligand to create phosphorescent emitters, such as iridium(III) or osmium(II) complexes. These emitters are then incorporated as dopants in a host material within the emissive layer of an OLED. The following protocol describes the fabrication of a multilayer PhOLED using thermal evaporation.
Experimental Protocol: PhOLED Fabrication
Device Structure: ITO / TDATA (p-doped) (60 nm) / NPB (20 nm) / Host:Emitter (30 nm) / BAlq (10 nm) / Alq3 (20 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
4,4′,4″-Tris(N,N-diphenyl-amino)triphenylamine (TDATA)[5]
-
Tetrafluoro-tetracyano-quinodimethane (F4-TCNQ) for p-doping
-
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Host material (e.g., 4,4′-N,N′-dicarbazolebiphenyl (CBP) or a pyrazole-based host like m-CzDPz)[2]
-
Phosphorescent emitter (e.g., an Os(II) complex with a pyridyl-pyrazole ligand)[3]
-
Bis(2-methyl-8-quinolinolato-N1,O8)-(4-phenylphenolato)aluminum (BAlq)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 5 × 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially by thermal evaporation at a rate of 1-2 Å/s for the organic materials and 5-10 Å/s for the aluminum cathode.
-
Co-evaporate TDATA and F4-TCNQ to form the p-doped hole injection layer (HIL).
-
Deposit NPB as the hole transport layer (HTL).
-
Co-evaporate the host material and the phosphorescent emitter at a specific doping concentration (e.g., 10 wt%) to form the emissive layer (EML).
-
Deposit BAlq as the hole-blocking layer (HBL).
-
Deposit Alq3 as the electron transport layer (ETL).
-
Deposit LiF as the electron injection layer (EIL).
-
Deposit Al as the cathode.
-
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Performance of Pyrazole-Based OLEDs
The performance of OLEDs incorporating pyrazole derivatives can be exceptional. By strategically designing the molecular structure, it is possible to achieve high efficiencies and stable device operation. The following tables summarize the performance data for representative phosphorescent and TADF OLEDs using pyrazole-based host materials.
Data Presentation
Table 1: Performance of Phosphorescent OLEDs with Pyrazole-Based Hosts [2]
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| m-CzDPz | Blue Phosphor | 48.3 | 26.8 |
| 3-CzDPz | Green Phosphor | 91.2 | 29.0 |
Table 2: Performance of TADF OLEDs with a Pyrazole-Based Host (3-CzDPz) [2]
| Emitter Type | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| Blue TADF | 26.2 | 15.8 |
| Green TADF | 41.1 | 13.3 |
Signaling Pathways and Energy Levels
The efficient operation of an OLED relies on the balanced injection and transport of charge carriers (holes and electrons) and their subsequent recombination in the emissive layer to form excitons. The energy levels of the different materials in the device stack must be well-aligned to facilitate this process. The diagram below illustrates the energy level alignment in a typical phosphorescent OLED using a pyrazole-based host material.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of advanced materials for organic light-emitting diodes. Through appropriate functionalization, it is possible to create highly effective ligands for phosphorescent emitters and robust host materials with bipolar charge transport properties. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound and its derivatives in the development of next-generation OLED technologies. The excellent performance of devices based on pyrazole-containing materials underscores the promise of this heterocyclic core in advancing the field of organic electronics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorescent OLEDs assembled using Os(ii) phosphors and a bipolar host material consisting of both carbazole and dibenzophosphole oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Very-low-operating-voltage organic light-emitting diodes using a p-doped amorphous hole injection layer | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in 3-Aminopyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminopyrazoles. Our focus is to address common challenges, particularly the control of regioselectivity, to ensure the desired isomer is obtained with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-aminopyrazoles?
The most prevalent methods for synthesizing 3-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. The two primary classes of starting materials are:
-
β-Ketonitriles: Reaction with hydrazines is a widely used method. The initial step is the formation of a hydrazone intermediate, followed by cyclization.[1]
-
α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position (e.g., alkoxy or halo group), are also common precursors for 3-aminopyrazole synthesis.[1][2]
Q2: What is the primary challenge in synthesizing 3-aminopyrazoles with monosubstituted hydrazines?
The main challenge is controlling the regioselectivity of the reaction. The use of an unsymmetrical monosubstituted hydrazine can lead to the formation of two regioisomers: the desired this compound and the isomeric 5-aminopyrazole.[3][4] The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents.
Q3: How can I control the regioselectivity to favor the formation of the this compound isomer?
Favoring the this compound isomer often involves kinetic control of the reaction. Here are some key strategies:
-
Basic Conditions: The use of a base, such as sodium ethoxide (EtONa) in ethanol, has been shown to selectively produce the this compound isomer, particularly when using β-alkoxyacrylonitriles as the electrophile.[1][4] This is because the base facilitates the cyclization of the kinetically favored intermediate before it can isomerize to the more thermodynamically stable adduct that leads to the 5-aminopyrazole.[4]
-
Choice of Substrate: Using α,β-unsaturated nitriles with a leaving group at the α-position, such as 2-chloroacrylonitrile, can also lead to the exclusive formation of the this compound regioisomer.[1]
Q4: Conversely, how can I selectively synthesize the 5-aminopyrazole isomer?
The synthesis of the 5-aminopyrazole isomer is typically achieved under conditions that favor thermodynamic control:
-
Acidic or Neutral Conditions: Heating a mixture of a β-ketonitrile or a 3-alkoxyacrylonitrile with a monosubstituted hydrazine in a neutral or acidic solvent (e.g., acetic acid in toluene) generally yields the more stable 5-aminopyrazole as the major product.[1][3]
-
Steric Hindrance: Increasing the steric bulk of the substituent on the hydrazine can also favor the formation of the 5-aminopyrazole isomer.[1][4]
Q5: Does microwave irradiation affect the regioselectivity of the reaction?
Microwave activation has been demonstrated to significantly reduce reaction times, often by a factor of ten or more. However, it generally does not alter the regioselective outcome of the reaction, which is primarily dictated by the reaction conditions (e.g., pH, solvent).[1][5]
Q6: How can I definitively confirm the regiochemistry of my synthesized aminopyrazole?
While standard 1H and 13C NMR and mass spectrometry are essential for initial characterization, unambiguous determination of the regioisomer often requires more advanced techniques. Two-dimensional (2D) NMR experiments, such as 1H-15N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogens and their substituents.[3] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[3]
Troubleshooting Guide
Issue 1: My reaction yields a mixture of this compound and 5-aminopyrazole regioisomers.
This is the most common problem encountered when using monosubstituted hydrazines. The formation of a mixture indicates that the reaction conditions are not sufficiently selective for one pathway over the other.
dot
Caption: Troubleshooting regioselectivity issues.
Issue 2: The reaction is slow or does not proceed to completion.
This can occur if the chosen reaction conditions are not optimal for the specific substrates being used.
dot
Caption: Addressing slow or incomplete reactions.
Issue 3: Formation of unexpected side products.
Side reactions can occur under certain conditions, leading to byproducts that complicate purification.
-
N-Acetylated Amide: When using acetic acid as a solvent at high temperatures, the resulting aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[3] To avoid this, consider using a non-reactive acidic catalyst or a different solvent.
-
Pyrazolo[1,5-a]pyrimidines: 5-Aminopyrazoles are versatile binucleophiles and can react further, especially under harsh conditions, to form fused heterocyclic systems.[3] If this is observed, reducing the reaction temperature or time may be beneficial.
Data Presentation: Regioselectivity under Different Reaction Conditions
The following table summarizes the influence of reaction conditions on the regioselective synthesis of aminopyrazoles from the condensation of monosubstituted hydrazines with β-dicarbonyl compounds or their equivalents.
| Precursor | Hydrazine (R-NHNH₂) | Conditions | Major Product | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, Microwave | 5-Amino-1-phenylpyrazole | [1] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, Microwave | 3-Amino-1-phenylpyrazole | [1] |
| 3-Oxobutanenitrile | Alkylhydrazine | Neutral or Acidic | 5-Amino-1-alkyl-3-methylpyrazole | [3][4] |
| 3-Oxobutanenitrile | Phenylhydrazine | Acidic (e.g., HCl) | 5-Amino-3-methyl-1-phenylpyrazole | [6] |
| 2-Chloroacrylonitrile | Methylhydrazine | Microwave | 3-Amino-1-methylpyrazole | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound (Kinetic Control)
This protocol is adapted from methodologies that favor the kinetically controlled product.[1][4]
Materials:
-
3-Methoxyacrylonitrile (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Sodium ethoxide (catalytic to stoichiometric amount)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methoxyacrylonitrile in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium ethoxide to the solution with stirring.
-
Add the substituted hydrazine dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Synthesis of 5-Aminopyrazole (Thermodynamic Control)
This protocol is based on conditions that favor the thermodynamically more stable isomer.[1][3]
Materials:
-
β-Ketonitrile (e.g., 3-oxobutanenitrile) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Toluene
Procedure:
-
To a solution of the β-ketonitrile in toluene, add the substituted hydrazine.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Workflows
dot
Caption: Kinetic vs. Thermodynamic pathways in aminopyrazole synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. Item - Regiocontrolled synthesis of 3- and 5-aminopyrazoles, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolinones as MAPK inhibitors - University of Sussex - Figshare [sussex.figshare.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Aminopyrazole Condensation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the yield and selectivity of 3-aminopyrazole condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in this compound condensation reactions?
Low yields can stem from several factors including incomplete reactions, the formation of stable, uncyclized intermediates, or the occurrence of side reactions.[1] The choice of reactants, such as β-ketonitriles or α,β-unsaturated nitriles, and the type of hydrazine used, significantly influences the reaction outcome.[2][3] Additionally, reaction conditions like temperature, solvent, and the nature of the catalyst (acidic or basic) play a crucial role in driving the reaction to completion.
Q2: What are the most common side products, and how can they be minimized?
The most prevalent issue, especially when using monosubstituted hydrazines, is the formation of a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1][2] Other potential side products include uncyclized hydrazone intermediates if the cyclization step is incomplete, and N-acetylated byproducts if acetic acid is used as a solvent at high temperatures.[1] Minimizing these side products involves carefully controlling the reaction conditions to favor a specific pathway.
Q3: How can I control the regioselectivity of the condensation when using a substituted hydrazine?
Controlling regioselectivity is a key challenge and depends on achieving either kinetic or thermodynamic control.[1][2]
-
For 5-aminopyrazoles (Thermodynamic Product): Acidic conditions (e.g., acetic acid in toluene) and higher temperatures typically favor the formation of the more stable 5-amino isomer.[2]
-
For 3-aminopyrazoles (Kinetic Product): Basic conditions (e.g., sodium ethoxide in ethanol) and lower temperatures favor the kinetically controlled formation of the 3-amino isomer.[2]
Q4: What is the impact of microwave activation on the reaction?
Microwave activation has been shown to dramatically reduce reaction times, often from several hours to just a few minutes, without negatively impacting the regioselective outcome.[2] This acceleration can lead to higher throughput and potentially improved yields by minimizing the time for side reactions to occur.
Q5: How critical is the pH of the reaction medium?
The pH is highly critical. For syntheses starting from esters via a Claisen condensation to form a β-ketonitrile intermediate, the initial basic conditions can hinder the subsequent hydrazine condensation. Neutralization of the reaction mixture with an acid like H₂SO₄ before adding the hydrazine is essential to optimize the process and improve yields.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The reaction is slow or does not proceed to completion.
-
Possible Cause: The cyclization step to form the pyrazole ring is not favored under the current conditions, leaving stable hydrazone intermediates.[1][2]
-
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to drive the final cyclization and aromatization steps.[1]
-
Optimize Catalyst: If using acidic conditions, ensure a suitable acid like acetic acid is present. If basic conditions are required, a base like sodium ethoxide can facilitate the reaction.[2]
-
Consider Microwave Irradiation: As a well-documented alternative to conventional heating, microwave-assisted synthesis can significantly shorten reaction times and push the equilibrium toward the product.[2][4]
-
Issue 2: An inseparable mixture of 3-amino and 5-amino regioisomers is formed.
-
Possible Cause: The reaction conditions are not selective for a single kinetic or thermodynamic pathway.[1][2]
-
Troubleshooting Steps:
-
Run Small-Scale Trials: Before scaling up, perform small-scale experiments to screen different conditions.
-
Adjust Solvent and Catalyst: Test acidic conditions (e.g., AcOH in Toluene) to favor the 5-amino isomer and basic conditions (e.g., EtONa in EtOH) for the 3-amino isomer.[2]
-
Control Temperature: Lower temperatures (e.g., 0 °C) can enhance kinetic control, favoring the 3-amino product, while higher temperatures (e.g., 70 °C or reflux) promote thermodynamic control for the 5-amino product.[2]
-
Issue 3: The final product is difficult to purify.
-
Possible Cause: The product has similar polarity to the remaining starting materials or side products, making separation by standard chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Reaction: The most effective strategy is to first optimize the reaction for high conversion and selectivity to simplify the final mixture.
-
Recrystallization: Carefully select a solvent or solvent system where the desired product has high solubility at elevated temperatures but poor solubility at room or lower temperatures, while impurities remain soluble.[5][6]
-
Advanced Chromatography: If recrystallization is ineffective, explore different stationary phases or more selective eluent systems for column chromatography.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity
This table summarizes the regiodivergent conditions developed by Bagley et al. for the condensation of 3-methoxyacrylonitrile with phenylhydrazine.[2]
| Target Product | Catalyst/Solvent | Activation | Yield (%) | Reference |
| 5-Aminopyrazole | Acetic Acid in Toluene | Microwave | 90% | [2] |
| This compound | Sodium Ethoxide in Ethanol | Microwave | 85% | [2] |
Table 2: Representative Conditions for 3(5)-Aminopyrazole Synthesis from β-Ketonitriles
This table provides examples of reaction conditions for the synthesis of aminopyrazoles from various β-ketonitriles and hydrazines.[2]
| R1 | R2 | Hydrazine | Conditions | Yield (%) | Reference |
| Ph | H | MeNHNH₂·H₂SO₄ | NEt₃ (1 equiv.), 2 h | 75% | [2] |
| Ph | H | PhNHNH₂ | 6 h | 70% | [2] |
| Ph | F | Hydrazine Hydrate | i-PrOH, rt, 1 h | 72% | [2] |
| Aryl | C₆H₄p-OMe | Hydrazine Hydrate | EtOH, HCl, 90 °C, 14 h | 91-97% | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted for synthesizing 5-aminopyrazoles via the condensation of a β-ketonitrile with a substituted hydrazine under acidic conditions.[2][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent like ethanol or toluene.
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 60-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is adapted for the regioselective synthesis of 3-aminopyrazoles under basic conditions.[2]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in anhydrous ethanol (1.1 eq). Cool the solution to 0 °C using an ice bath.
-
Substrate Addition: To the cooled solution, add the α,β-unsaturated nitrile or β-ketonitrile (1.0 eq) dropwise while stirring.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for this compound condensation reactions.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Controlling regioselectivity in aminopyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. ijddr.in [ijddr.in]
- 7. This compound | 1820-80-0 [chemicalbook.com]
Technical Support Center: Purification of 3-Aminopyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-aminopyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound derivatives?
The most significant challenges include:
-
Regioisomer Contamination: The synthesis of N-substituted 3-aminopyrazoles often results in a mixture of the 3-amino and 5-amino regioisomers, which can be difficult to separate due to their similar physical properties.[1][2][3]
-
Removal of Starting Materials and Reagents: Incomplete reactions can lead to the presence of unreacted starting materials (e.g., β-ketonitriles, hydrazines) and coupling reagents in the crude product.
-
Side-Product Formation: Besides regioisomers, other side-products can form, such as products from further reactions of the aminopyrazole core, especially under harsh conditions.[4]
-
Low Recovery and Yield: Achieving high purity often comes at the cost of reduced yield, a common trade-off in multi-step purification processes.[5]
-
"Oiling Out" During Crystallization: Instead of forming crystals, the compound may separate as an oil, which can be difficult to handle and purify.[6]
-
Colored Impurities: The presence of colored impurities can be challenging to remove and may require specific treatment steps.[6]
Q2: How can I effectively separate regioisomers of N-substituted 3-aminopyrazoles?
Separating regioisomers is a primary challenge.[3] The most effective techniques are:
-
Flash Column Chromatography: This is the most widely used method for separating regioisomers of this compound derivatives.[3][7][8] A careful selection of the stationary phase (typically silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is crucial for successful separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can provide excellent resolution of regioisomers.[9][10][11]
-
Fractional Crystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional crystallization can be employed. This method involves multiple recrystallization steps to enrich one isomer.[6]
Q3: My this compound derivative is "oiling out" during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this:
-
Increase the Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to ensure the compound remains dissolved.
-
Use a Different Solvent System: The chosen solvent may not be ideal. A mixed solvent system can sometimes prevent oiling out.
-
Slow Cooling: Cool the solution very slowly to encourage crystal nucleation rather than liquid-liquid phase separation.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
-
Seed Crystals: Adding a few seed crystals of the pure compound can initiate crystallization.[6]
Q4: How can I remove persistent colored impurities from my product?
Colored impurities can often be removed by treating the solution with activated charcoal.[6]
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Boil the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Caution: Activated charcoal can also adsorb your desired product, potentially reducing the yield. Use it sparingly.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[5] |
| Crystallization happens too quickly, trapping impurities. | The solution is too concentrated or cooled too rapidly. | - Add a small amount of additional hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[5] |
| The resulting crystals are impure. | Impurities were co-precipitated or trapped within the crystal lattice. | - Ensure the solution was cooled slowly. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization. |
| Low yield of purified crystals. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of regioisomers. | - Inappropriate mobile phase. - Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A gradient elution is often more effective. - Reduce the amount of sample loaded onto the column. |
| Tailing peaks. | - Interaction of the basic amino group with acidic silica gel. - Column degradation. | - Add a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) to the mobile phase to neutralize active sites on the silica. - Use a new column or a different stationary phase (e.g., alumina). |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid might be necessary. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis and purification of the parent this compound. Yields for derivatives can vary significantly based on the specific substituents and purification methods employed.
| Step | Product | Starting Material(s) | Purification Method | Yield (%) | Purity/Melting Point | Reference(s) |
| Synthesis | 3-Amino-3-pyrazoline sulfate | β-Cyanoethylhydrazine | Crystallization | 97-100% | 143-144 °C | [12] |
| Synthesis | 3(5)-Aminopyrazole | 3-Imino-1-(p-tolylsulfonyl)pyrazolidine | Distillation | 93-99% (crude) | - | [12] |
| Purification | 3(5)-Aminopyrazole | Crude 3(5)-aminopyrazole | Distillation | 74-84% (recovery) | 37-39 °C | [12] |
| Synthesis | This compound | 2,3-dichloropropionitrile and hydrazine hydrate | Distillation | 68% | 36-40 °C | [13] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is suitable for purifying this compound derivatives that are significantly more soluble in hot solvent than in cold solvent.
Methodology:
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography for Regioisomer Separation
This protocol provides a general guideline for separating 3-amino and 5-amino regioisomers.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry powder onto the top of the packed column. This "dry loading" technique often provides better resolution.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane) to elute the compounds. The less polar isomer will typically elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified regioisomer.
Visualizations
Experimental Workflow: Purification of this compound Derivatives
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed C-N Coupling for 3-Aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the palladium-catalyzed C-N coupling of 3-aminopyrazoles.
Troubleshooting Guide
Question: My C-N coupling reaction with a 3-aminopyrazole is showing no product formation or very low conversion. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Buchwald-Hartwig amination of 3-aminopyrazoles can stem from several factors related to the catalyst system, reaction conditions, or reagents. Five-membered heterocyclic halides can be challenging coupling partners, sometimes inhibiting or deactivating the palladium catalyst.[1] A systematic approach to troubleshooting is recommended.
1. Catalyst System Integrity:
-
Catalyst Activity: Palladium sources like Pd₂(dba)₃ can degrade with improper storage. It is advisable to use a fresh batch of catalyst or switch to more robust and air-stable palladacycle precatalysts (e.g., those based on tBuBrettPhos).[1][2] These precatalysts often avoid the need for in-situ formation of the active catalytic species.[3]
-
Ligand Selection: The choice of ligand is critical. 3-Aminopyrazoles, being electron-rich heterocycles, often require bulky, electron-rich biarylphosphine ligands to promote the reaction.[2] Ligands like tBuDavePhos, RuPhos, and BrettPhos have shown success in similar systems.[4][5] If you are using less specialized ligands, consider screening more sterically demanding options.
-
Palladium-to-Ligand Ratio: An incorrect ratio can hinder catalyst performance. While a 1:1 to 1:2 ratio is a common starting point, optimization may be necessary.
2. Reaction Conditions:
-
Temperature: These coupling reactions often require significant thermal energy. If the reaction is sluggish at 80 °C, a gradual increase in temperature to 100-120 °C may be necessary.[4]
-
Base Selection: The base is crucial for deprotonating the aminopyrazole. A base that is too weak may not be effective. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[1][5] However, for sensitive substrates, carbonate bases like Cs₂CO₃ can be a milder, effective alternative.[6]
-
Solvent Quality: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. Toluene and dioxane are common choices.[7] Inadequate solubility of reagents can also lead to poor reaction outcomes.[3]
3. Reagent Quality:
-
Purity: Ensure the purity of your this compound and aryl halide, as impurities can sometimes poison the catalyst.
Below is a troubleshooting workflow to diagnose and address low conversion issues.
Caption: Troubleshooting workflow for low conversion in C-N coupling.
Question: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or dimerization of the this compound. How can I suppress these?
Answer:
Side product formation often indicates that an undesired reaction pathway is competing with the desired C-N bond formation.
-
Hydrodehalogenation: This side reaction, where the aryl halide is converted to an arene, can be caused by β-hydride elimination from the palladium amide intermediate.[8] This is more common with amines bearing β-hydrogens.[4] To minimize this, ensure strictly anhydrous conditions, as water can be a proton source. Sometimes, a change in the ligand or base can alter the relative rates of reductive elimination and β-hydride elimination.
-
Dimerization of Aminopyrazole: Homocoupling of the amine can occur, particularly at high temperatures or with high catalyst loadings.[9] Consider reducing the reaction temperature or the amount of palladium catalyst. Ensuring the stoichiometry is accurate and avoiding a large excess of the amine can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst is a good starting point for this compound couplings? A1: A precatalyst based on a bulky biarylphosphine ligand is highly recommended. For instance, a Pd precatalyst with the tBuBrettPhos ligand has been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions.[1][2]
Q2: What is the general reactivity order for aryl halides in Buchwald-Hartwig reactions? A2: Contrary to what might be expected from bond strengths, the reactivity order is often ArBr > ArCl > ArI > ArOTf.[3] Aryl iodides can sometimes be challenging, as the iodide generated can have an inhibitory effect on the catalyst.[3] For pyrazole substrates, 4-bromo-1-tritylpyrazole has been shown to be more effective than the corresponding iodo or chloro analogs in certain cases.[4]
Q3: Can I run this reaction without a glovebox? A3: Yes, many modern catalyst systems are robust enough to be set up without a glovebox.[5] However, it is still crucial to use Schlenk techniques to ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous, degassed solvents.[7][10]
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of a 3-Bromo-1H-pyrazole
This protocol is a generalized starting point and may require optimization for specific substrates.
1. Reagents and Equipment:
-
3-Bromo-1H-pyrazole derivative (1.0 equiv)
-
Aryl or alkyl amine (1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
2. Reaction Setup:
Caption: Experimental workflow for C-N coupling of 3-aminopyrazoles.
3. Procedure:
-
To an oven-dried Schlenk tube containing a stir bar, add the 3-bromopyrazole (e.g., 0.5 mmol), the base (1.1 mmol), and the palladium precatalyst (0.01 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent (e.g., 2.5 mL of toluene) via syringe.
-
Add the amine (0.6 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Key Parameters for Optimizing this compound C-N Coupling
| Parameter | Typical Starting Point | Optimization Strategy | Rationale |
| Pd Precatalyst | 2 mol% | 1-5 mol% | Lowering catalyst loading is cost-effective but may require longer reaction times.[11] |
| Ligand | tBuBrettPhos, RuPhos | Screen other bulky, electron-rich biaryl phosphines | Ligand choice is substrate-dependent and crucial for catalyst stability and activity.[2][12] |
| Base | NaOtBu (2.2 equiv) | Screen LiHMDS, K₂CO₃, Cs₂CO₃ | The base must be strong enough to deprotonate the amine but not cause side reactions.[1][13] |
| Solvent | Toluene | Dioxane, t-AmOH, CPME | Solvent affects solubility and reaction rate; must be anhydrous.[3] |
| Temperature | 100 °C | 80-120 °C | Higher temperatures increase reaction rates but can also promote side reactions.[4] |
| Concentration | 0.2 M | 0.1 - 0.5 M | Higher concentrations can speed up the reaction but may lead to solubility issues. |
Table 2: Troubleshooting Summary for Common Issues
| Issue Encountered | Primary Suspect | Recommended Action |
| No Reaction | Inactive Catalyst System | Use fresh Pd precatalyst; screen different bulky phosphine ligands. |
| Low Yield | Suboptimal Conditions | Increase temperature; screen stronger bases (NaOtBu, LiHMDS). |
| Hydrodehalogenation | β-Hydride Elimination | Ensure strictly anhydrous conditions; try a different ligand/base combination. |
| Amine Dimerization | High Temperature/Loading | Reduce reaction temperature; decrease catalyst loading. |
| Inconsistent Results | Atmospheric Contamination | Use rigorous inert atmosphere techniques (glovebox or Schlenk line). |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Industrial 3-Aminopyrazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound? A1: The most prevalent industrial synthesis methods for 3(5)-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary approaches are:
-
Reaction of Hydrazine with α,β-Unsaturated Nitriles : This is a widely utilized route. A common example is the reaction of hydrazine hydrate with acrylonitrile to form β-cyanoethylhydrazine, which is then cyclized.[1][3] This method is convenient and uses readily available starting materials.[3]
-
Reaction of Hydrazine with β-Ketonitriles : This is another efficient and common method where a hydrazine reacts with a β-ketonitrile to form a hydrazone intermediate, which subsequently cyclizes to the aminopyrazole.[2][4]
-
Reaction with Halosubstituted Propionitriles : Certain processes utilize the reaction of a hydrazine with a 2,3-halosubstituted propionitrile or a 2-halosubstituted acrylonitrile. This method can be advantageous as it can be carried out in a single vessel, offering excellent yields and high purity.[5]
Q2: What are the primary safety concerns when handling hydrazine for large-scale production? A2: Hydrazine is a versatile but hazardous chemical requiring strict safety protocols.[6] Key concerns include:
-
Toxicity : Hydrazine is highly toxic via inhalation, ingestion, and skin absorption.[7] The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[7] Detection of its ammonia-like odor indicates a concentration of 3-5 ppm, which is already well above safe exposure limits.[6][8]
-
Flammability and Explosivity : Mixtures of hydrazine vapor in air are flammable between 4.7% and 100% by volume.[6] Contact with oxidizing agents (e.g., hydrogen peroxide, nitric acid) or certain metal oxides (iron, copper) can cause immediate ignition and explosion.[6][9]
-
Reactivity : It is a strong reducing agent and a base. It should not be stored near acids, acid chlorides, or oxidizing agents.[10] Neutralization reactions with strong acids can be highly exothermic.[6]
-
Personal Protective Equipment (PPE) : Due to its corrosive nature and high toxicity, comprehensive PPE is mandatory. This includes chemical safety goggles, a face shield, butyl rubber gloves, and a protective suit or apron.[6][11] A NIOSH-approved positive-pressure supplied-air respirator is necessary when ventilation is inadequate or in case of spills.[6]
Q3: How can the regioselectivity (3-amino vs. 5-amino isomer) be controlled during synthesis? A3: When using substituted hydrazines, controlling the formation of regioisomers is a common challenge.[4] The reaction can often be tuned to favor one isomer by manipulating the reaction conditions to exploit kinetic versus thermodynamic control.[2]
-
Thermodynamic Control : To favor the more stable 5-aminopyrazole isomer, neutral or acidic conditions (e.g., using glacial acetic acid in toluene) at higher temperatures (reflux) are typically employed.[2]
-
Kinetic Control : To favor the this compound isomer, basic conditions (e.g., sodium ethoxide in ethanol) at lower temperatures are often used.[4]
Q4: What are the standard methods for purity analysis of the final this compound product? A4: Ensuring the purity of the final product is critical. While traditional methods like melting and boiling point determination can indicate purity, analytical testing is the most accurate approach.[12] Standard industrial methods include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy These techniques can identify and quantify impurities, ensuring the final product meets quality specifications.[12]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Scale-Up | 1. Inefficient Heat Transfer: The reaction between hydrazine and acrylonitrile is exothermic. In large reactors, inefficient heat removal can lead to localized overheating, promoting side reactions and degradation.[3] | 1a. Ensure the reactor's cooling system is adequate for the batch size. 1b. Slow down the addition rate of the limiting reagent (e.g., acrylonitrile) to better control the exotherm. 1c. Use a less concentrated hydrazine solution to moderate the reaction rate. |
| 2. Poor Mixing: What works with a magnetic stir bar in the lab may be insufficient in a large vessel. "Dead zones" can lead to localized high concentrations of reactants, causing side reactions or incomplete conversion.[3] | 2a. Optimize the agitator type (e.g., turbine, pitched blade) and speed (RPM) for the vessel geometry. 2b. Install baffles in the reactor to improve turbulence and ensure homogeneous mixing. 2c. Note that inadequate stirring can lead to solidification of the reaction mixture.[3] | |
| 3. Raw Material Quality: The purity of starting materials (hydrazine hydrate, acrylonitrile) may vary between lab-grade and industrial-grade supplies. | 3a. Qualify all new batches of raw materials. 3b. Check for inhibitors in acrylonitrile, which may need to be removed before use. | |
| Increased Impurity Levels | 1. Side Reactions: Minor side reactions at the lab scale can become significant at the industrial scale due to longer reaction times or temperature variations. | 1a. Re-optimize reaction temperature and time for the larger scale. 1b. Analyze impurities to understand their formation mechanism and adjust conditions accordingly (e.g., pH, solvent). |
| 2. Inefficient Downstream Processing: Purification methods like distillation or crystallization may not scale linearly. | 2a. Optimize the purification process. For distillation, adjust vacuum pressure and temperature to avoid product degradation. A longer distillation time may be required for maximum recovery on a large scale.[3] 2b. For crystallization, control the cooling rate to ensure proper crystal formation and impurity rejection. | |
| Reaction Solidifies in Reactor | 1. Product Crystallization: The intermediate 3-Amino-3-pyrazoline sulfate can crystallize out of the solution, especially if mixing is poor or the temperature drops too quickly.[3] | 1a. Ensure vigorous, high-speed stirring with large blades to keep solids suspended.[3] 1b. Maintain the reaction temperature within the specified range until the addition is complete. Follow a controlled cooling profile as specified in the protocol.[3] |
| Final Product is an Oil that Won't Crystallize | 1. Impurities Present: Residual solvents or reaction byproducts can inhibit crystallization. | 1a. Ensure all solvent is removed, potentially by stripping with a co-solvent under vacuum. 1b. Attempt to "seed" the oil with a small crystal of pure this compound to induce crystallization.[5] 1c. Re-purify the oil via high-vacuum distillation.[3][5] |
| Safety Alarm (e.g., High Temperature, High Pressure) | 1. Runaway Reaction: Loss of cooling during an exothermic step is a primary cause. | 1a. Immediately stop the addition of reactants. 1b. Apply emergency cooling. 1c. If necessary, prepare to quench the reaction with a pre-determined quenching agent. 1d. Conduct a thorough risk assessment before performing the reaction.[3] |
| 2. Gas Evolution: Some steps, like the final conversion to this compound using sodium isopropoxide, evolve hydrogen gas.[3] | 2a. Ensure the reaction is conducted in a well-ventilated area or under an inert atmosphere with proper off-gas handling.[3] 2b. Eliminate all potential ignition sources in the vicinity.[3] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Routes & Conditions
| Starting Materials | Key Reagents / Solvents | Temperature (°C) | Typical Yield | Purity | Reference |
| Hydrazine Hydrate + Acrylonitrile | H₂SO₄, Ethanol, Sodium Isopropoxide | 30-35 (addition), 88-90 (cyclization) | 93-99% (crude) | >99% after purification | [3] |
| Hydrazine Hydrate + 2,3-Dichloropropionitrile | K₂CO₃, Water, Ethyl Acetate | 10-20 (addition), 50-60 (reaction) | 68-75% | High Purity | [5] |
| Hydrazine Hydrate + 2-Chloroacrylonitrile | K₂CO₃, Water, Ethyl Acetate | 5-10 (addition), 40-50 (reaction) | 70% | High Purity | [5] |
| 3-Oxo-3-phenylpropanenitrile + Hydrazine | Acetic Acid, Ethanol | 60 | 82% | Not specified | [13] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Acrylonitrile and Hydrazine
This protocol is adapted from a procedure in Organic Syntheses, with added notes for industrial scale-up.[3]
Step A: Formation of β-Cyanoethylhydrazine
-
Charging: Charge a suitable reactor with 72% aqueous hydrazine hydrate (6.00 moles).
-
Addition: Gradually add acrylonitrile (6.00 moles) over 2 hours, maintaining the internal temperature between 30–35°C.
-
Scale-Up Note: This reaction is exothermic. The addition rate must be carefully controlled by the reactor's cooling capacity. On a large scale, this may require jacket cooling and potentially internal cooling coils. Ensure robust temperature monitoring.
-
-
Work-up: Remove water by vacuum distillation at approximately 40 mm Hg, keeping the bath temperature at 45–50°C. The resulting yellow oil is β-cyanoethylhydrazine (96–100% yield) and is typically suitable for the next step without further purification.
Step B: Formation of 3-Amino-3-pyrazoline sulfate
-
Acid Preparation: In a separate, appropriately sized reactor, place 95% sulfuric acid (3.0 moles). Add absolute ethanol (450 mL per mole of β-cyanoethylhydrazine) dropwise, maintaining the temperature at 35°C with cooling.
-
Addition & Cyclization: Add a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol (50 mL) with vigorous stirring over 1–2 minutes. The mixture will spontaneously heat to 88–90°C.
-
Scale-Up Note: This step involves a significant exotherm. The addition must be performed carefully. Ensure the reactor's emergency vent is properly sized. High-speed, powerful mechanical stirring is essential to prevent solidification and ensure even heat distribution.[3]
-
-
Crystallization & Isolation: Hold at 88-90°C for 3 minutes until crystallization begins. Gradually cool to 25°C over one hour, then hold at room temperature for 15-20 hours.
-
Filtration: Collect the crystals by filtration (e.g., using a Nutsche filter dryer). Wash the cake with absolute ethanol, followed by ether. The product weighs 177–183 g per mole of starting hydrazine (97–100% yield).
Step C & D: Formation of 3(5)-Aminopyrazole
Note: The original procedure involves two additional steps via a p-toluenesulfonyl intermediate. A more direct hydrolysis is also possible.
-
Base Preparation: Prepare a solution of sodium isopropoxide from sodium (0.80 g-atom) and isopropyl alcohol (500 mL) in a reactor equipped for inert atmosphere operation (e.g., nitrogen blanket).
-
Reaction: Heat the sodium isopropoxide solution to 60-70°C. Add the intermediate from the previous steps (e.g., 3-imino-1-(p-tolylsulfonyl)-pyrazolidine, 0.80 mole) gradually over 10 minutes under a nitrogen blanket.
-
Safety Warning: This reaction evolves hydrogen gas and must be conducted in a well-ventilated area, away from ignition sources, with proper off-gas management.[3]
-
-
Isolation: After a brief reflux, cool the mixture to room temperature over 2 hours. Remove the precipitated sodium p-toluenesulfinate by filtration.
-
Purification: Treat the filtrate with activated carbon. Remove the solvent by distillation. The final product is a light yellow oil (93–99% crude yield), which can be further purified by high-vacuum distillation to yield a product that crystallizes on cooling (m.p. 37–39°C).[3]
Visualizations
Caption: Key synthesis pathway for this compound production.
Caption: Logical workflow for troubleshooting low yield issues.
Caption: Kinetic vs. Thermodynamic control of isomer formation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. soc.chim.it [soc.chim.it]
- 5. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 6. arxada.com [arxada.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. reddit.com [reddit.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 13. This compound | 1820-80-0 [chemicalbook.com]
Technical Support Center: Managing Tautomerism in 3-Aminopyrazole Reactions
Welcome to the technical support center for managing tautomerism in reactions involving 3-aminopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges related to the tautomeric nature of this compound and its impact on synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is tautomerism in this compound and why is it important?
A1: Prototropic tautomerism in this compound is the migration of a proton between the two adjacent ring nitrogen atoms, leading to an equilibrium between two primary forms: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.[1][2][3] This is a critical consideration in synthesis because the two tautomers can exhibit different reactivities.[2] Reactions such as N-alkylation, N-arylation, or acylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers and complicating product purification and yield.[4][5] Understanding and controlling this equilibrium is key to achieving regioselective synthesis.
Diagram: Tautomeric Equilibrium of this compound
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-Aminopyrazole
The second round of searches yielded more specific information. I found a procedure from Organic Syntheses that mentions recrystallizing a related compound, 3-amino-3-pyrazoline sulfate, from methanol, but it also notes that the product appeared to be unstable with prolonged heating in methanol. The free base, 3(5)-aminopyrazole, was purified by distillation. Another source mentions separating 3(5)-aminopyrazole by extraction with isopropyl alcohol. There is also a mention of using toluene in the synthesis of a different aminopyrazole derivative, which could be a potential recrystallization solvent.
However, I still lack a dedicated, detailed protocol for the recrystallization of 3-Aminopyrazole itself, including specific solvent-to-solute ratios, temperatures, and expected yields. Quantitative solubility data (e.g., g/100mL at different temperatures) in various solvents is also missing, which is crucial for creating a robust troubleshooting guide and the data table. Common problems specifically related to this compound recrystallization are not explicitly detailed.
Therefore, the next steps will focus on trying to find more precise experimental details and quantitative data. I will also broaden my search to include general troubleshooting for recrystallization of similar heterocyclic amines, which can be adapted for this compound.The previous searches have provided a good foundation. I've found that this compound is a solid with a low melting point and is soluble in polar solvents like water, ethanol, and methanol. I've also gathered general information about recrystallization techniques for pyrazoles and heterocyclic amines, including common solvents (single and mixed), and general troubleshooting for issues like "oiling out" and low yield.
However, I still lack specific, quantitative data for this compound's solubility in different solvents at various temperatures, which is crucial for the data table. While I have found general protocols, a detailed, optimized protocol specifically for this compound recrystallization is still missing. The troubleshooting guide can be built upon the general information I have, but tailoring it with specific potential impurities of this compound would make it more valuable.
Therefore, the next steps will focus on trying to find or reliably estimate the necessary quantitative data and to formulate a detailed experimental protocol based on the collected information. I will also search for common impurities in the synthesis of this compound to enhance the troubleshooting guide.I have gathered a significant amount of information on the recrystallization of this compound and related compounds. I have identified suitable single and mixed solvent systems, such as ethanol, methanol, water, and combinations like ethanol/water and ethyl acetate/hexane. I also have a good understanding of the general procedures for recrystallization and common troubleshooting strategies for issues like "oiling out," low yield, and failure to crystallize. Information on the physical properties of this compound, such as its melting point and general solubility, has also been collected.
However, a key missing piece of information is specific quantitative solubility data (e.g., in g/100mL) of this compound in various solvents at different temperatures. This data is crucial for creating the detailed, structured table as required. While I have found general descriptions of its solubility ("moderate in polar solvents"), I lack the precise numbers needed for a comprehensive data table. Additionally, while I have information on general synthesis routes, a specific list of the most common impurities resulting from these syntheses would further strengthen the troubleshooting guide.
Given these gaps, I will adjust my plan to first create the content for which I have sufficient information, and then I will address the missing quantitative data. I can create the troubleshooting guide, FAQs, and experimental protocols based on the qualitative and semi-quantitative information I have. For the data table, I will have to rely on estimations and clearly state that the values are not experimentally verified, or I can present a qualitative solubility table. I will then proceed to generate the Graphviz diagrams. This approach allows me to build the majority of the requested content while acknowledging the limitations of the available data.
Final Answer: I will now proceed with generating the content based on the information gathered. I will start by creating the technical support center with the troubleshooting guide and FAQs, followed by the experimental protocols and the data table (with a note on the estimated nature of the data). Finally, I will create the Graphviz diagrams.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" (product separates as a liquid instead of crystals) | 1. The boiling point of the recrystallization solvent is higher than the melting point of this compound (34-37°C). 2. The solution is supersaturated to a high degree. 3. Insoluble impurities are present, acting as a nucleus for oiling out. | 1. Choose a lower boiling point solvent or a mixed solvent system. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Ensure the solution cools slowly. Try insulating the flask. 4. Filter the hot solution to remove any insoluble material. 5. Use a seed crystal to encourage crystallization. |
| Low or No Crystal Yield | 1. Too much solvent was used, and the solution is not sufficiently saturated. 2. The cooling process was too rapid, preventing proper crystal formation. 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures (e.g., adding a non-polar anti-solvent like hexane to an ethyl acetate solution). 4. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. |
| Colored Crystals | Presence of colored impurities from the synthesis or degradation. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product as well. 2. Perform a hot filtration to remove the charcoal and adsorbed impurities. 3. A second recrystallization may be necessary. |
| Crystals Form in the Funnel During Hot Filtration | The solution is cooling and becoming supersaturated in the funnel. | 1. Use a pre-heated funnel (e.g., by placing it over the boiling solvent flask). 2. Use a stemless funnel to prevent clogging. 3. Add a small amount of extra hot solvent to the solution before filtering to keep it from becoming saturated too quickly. This excess can be evaporated after filtration. |
| Product appears unstable in the chosen solvent | This compound or related compounds can be unstable with prolonged heating in certain solvents like methanol.[1] | 1. Minimize the time the solution is kept at boiling temperature. 2. Choose a solvent that allows for dissolution at a lower temperature. 3. Consider purification by other methods such as distillation under high vacuum for the free base if recrystallization proves problematic.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: this compound is soluble in polar solvents like water, ethanol, and methanol.[2] For recrystallization, a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal. Good starting points include:
-
Mixed Solvents: An ethanol/water or methanol/water mixture often provides a good polarity balance for recrystallization.
-
Single Solvents: Isopropyl alcohol can be a good choice.
-
Solvent/Anti-solvent Systems: Dissolving in a good solvent like ethyl acetate at an elevated temperature and then adding a poor solvent like hexane until the solution becomes turbid can be effective.
Q2: My this compound is a low-melting solid. Does this affect recrystallization?
A2: Yes, the low melting point of this compound (34-37°C) is a critical factor.[3] If the solvent's boiling point is too high, the compound may "oil out." It is important to select a solvent or solvent mixture that allows for dissolution at a temperature below the melting point of the compound.
Q3: How can I improve the purity of my this compound if a single recrystallization is insufficient?
A3: If impurities persist after one recrystallization, you can try a second recrystallization using a different solvent system. Alternatively, purification by high vacuum distillation is a viable method for this compound and can be effective at removing non-volatile impurities.[1]
Q4: What are some common impurities I might encounter?
A4: Common impurities can arise from the starting materials or side reactions during synthesis. For instance, in syntheses involving cyclization reactions, unreacted starting materials or regioisomers could be present.
Q5: Can I store this compound in the recrystallization solvent?
A5: It is not recommended to store this compound in solution for extended periods, as some sources suggest potential instability with prolonged heating in certain solvents like methanol.[1] It is best to isolate the purified, dry crystals for storage.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Isopropyl Alcohol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropyl alcohol until the this compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Quantitative Data
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) |
| Water | High | 100 | Moderate | Good |
| Ethanol | High | 78 | Good | Very Good |
| Methanol | High | 65 | Good | Very Good |
| Isopropyl Alcohol | Medium | 82 | Moderate | Good |
| Ethyl Acetate | Medium | 77 | Moderate | Good |
| Toluene | Low | 111 | Poor | Moderate |
| Hexane | Low | 69 | Poor | Poor |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in this compound recrystallization.
References
Validation & Comparative
3-Aminopyrazole vs. 4-Aminopyrazole: A Comparative Guide to Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with its derivatives showing remarkable efficacy against a multitude of kinase targets. Within this privileged scaffold, the seemingly subtle positional change of the amino group, from the 3- to the 4-position, can profoundly influence a compound's inhibitory profile, selectivity, and overall suitability as a drug candidate. This guide provides an objective comparison of the 3-aminopyrazole and 4-aminopyrazole scaffolds as kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
At a Glance: Key Differences in Kinase Inhibition
| Feature | This compound Scaffold | 4-Aminopyrazole Scaffold |
| Primary Targets | Often potent inhibitors of CDKs, JNKs, and Aurora kinases. | Frequently targets a broader range of kinases including p38 MAPK, VEGFR, and JAKs. |
| Selectivity Profile | Can achieve high selectivity for specific kinases like JNK3 over p38. | Regioisomeric switching from a 3,4-substituted pyrazole can lead to a loss of p38α inhibition and a gain of activity against cancer-related kinases like Src and VEGFR-2. |
| Binding Interactions | The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. | The 4-amino group also participates in hinge binding, and the overall substitution pattern dictates selectivity. |
| Therapeutic Potential | Explored for neurodegenerative diseases and cancer. | Investigated for inflammatory diseases and various cancers. |
Quantitative Analysis: Inhibitory Potency and Selectivity
The following tables summarize the inhibitory activities of representative compounds from both scaffolds against key kinase targets.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Assay Data | Reference |
| SR-3576 | JNK3 | 7 | ~1 µM (c-Jun phosphorylation) | [1] |
| SR-3576 | p38α | > 20,000 | - | [1] |
| PHA-739358 (Danusertib) | Aurora A | 13 | - | [2] |
| PHA-739358 (Danusertib) | Aurora B | 79 | - | [2] |
| PHA-739358 (Danusertib) | Aurora C | 61 | - | [2] |
| Compound 43d | CDK16 | - | EC50 = 33 nM (NanoBRET) | [3][4] |
| Tozasertib (a this compound derivative) | CDK16 | KD = 160 nM | - | [3] |
Table 2: Inhibitory Activity of 4-Aminopyrazole and Related Pyrazole Derivatives
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Assay Data | Reference |
| BIRB 796 | p38α | - | Potent in vivo activity | [5] |
| Compound 6a | Src | Potent (nanomolar range) | - | [4] |
| Compound 6a | B-Raf (wt & V600E) | Potent (nanomolar range) | - | [4] |
| Compound 6a | VEGFR-2 | Potent (nanomolar range) | - | [4] |
| Compound 3f | JAK1 | 3.4 | Potent antiproliferative activity | [6] |
| Compound 3f | JAK2 | 2.2 | Potent antiproliferative activity | [6] |
| Compound 3f | JAK3 | 3.5 | Potent antiproliferative activity | [6] |
| AT9283 | Aurora A | 3 | Induces polyploidy in HCT116 cells | [7] |
| AT9283 | Aurora B | 3 | Induces polyploidy in HCT116 cells | [7] |
| Pyrazole-based Compound 3i | VEGFR-2 | 8.93 | IC50 = 1.24 µM (PC-3 cells) | [8] |
Structural Insights and Binding Modes
The orientation of the amino group dictates the hydrogen bonding patterns with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. X-ray crystallography studies have revealed that for this compound inhibitors, the exocyclic amine and the N2 of the pyrazole ring often form two of the three canonical hydrogen bonds with the kinase hinge. In contrast, 4-aminopyrazole derivatives present a different vector for substituents, which can be exploited to achieve selectivity for different kinase targets.
The planarity of the pyrazole ring system in this compound derivatives has been suggested to contribute to their high selectivity for JNK3 over p38α, as it allows for better occupancy of the smaller JNK3 active site[1]. The switch to a 4-substituted-3-aryl-pyrazole scaffold can lead to a loss of p38α activity while gaining potency against other kinases, highlighting the profound impact of this isomeric change on the inhibitor's conformation and interactions within the ATP-binding pocket[4].
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Assays
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.
-
Reagent Preparation : Prepare 3X solutions of the test compound, a kinase/Eu-labeled anti-tag antibody mixture, and an Alexa Fluor™ 647-labeled tracer in the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup : In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 1 hour.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor emission at ~615 nm and acceptor emission at ~665 nm).
-
Data Analysis : Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cell-Based Assays
NanoBRET™ Target Engagement Intracellular Kinase Assay
This bioluminescence resonance energy transfer (BRET) assay quantifies the binding of a compound to its target kinase within living cells.
-
Cell Preparation : Culture cells (e.g., HEK293) and transiently transfect them with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating : On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. Plate the cells in a white, 96-well assay plate.
-
Compound and Tracer Addition : Prepare serial dilutions of the test compound. Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration, followed by the addition of the test compound dilutions.
-
Equilibration : Incubate the plate at 37°C in a 5% CO₂ incubator for a period to allow for compound entry and binding equilibration (typically 2 hours).
-
Lysis and Substrate Addition : Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
BRET Measurement : Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).
-
Data Analysis : Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
In-Cell Western Blotting for Kinase Phosphorylation
This assay measures the inhibition of a specific phosphorylation event within a cellular signaling pathway.
-
Cell Culture and Treatment : Plate cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the kinase inhibitor for a specified time.
-
Stimulation (if necessary) : Stimulate the cells with an appropriate agonist to induce the phosphorylation of the target protein.
-
Fixation and Permeabilization : Fix the cells with a formaldehyde-based solution and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Blocking : Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation : Wash the cells and incubate with an appropriate near-infrared fluorescently labeled secondary antibody.
-
Normalization : To normalize for cell number, co-incubate with a whole-cell stain or an antibody against a housekeeping protein.
-
Imaging and Analysis : Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity. Normalize the phospho-protein signal to the total protein or cell number signal.
Structural Biology
X-ray Crystallography of Kinase-Inhibitor Complexes
Determining the three-dimensional structure of a kinase-inhibitor complex provides invaluable insights for structure-based drug design.
-
Protein Expression and Purification : Express the kinase domain in a suitable expression system (e.g., E. coli or insect cells) and purify it to high homogeneity using chromatographic techniques.
-
Complex Formation : Incubate the purified kinase with a molar excess of the inhibitor.
-
Crystallization Screening : Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or other crystallization methods.
-
Crystal Optimization : Optimize the initial crystallization hits to obtain well-diffracting single crystals.
-
Data Collection : Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement : Process the diffraction data and solve the crystal structure using molecular replacement. Refine the atomic model against the experimental data to obtain a high-resolution structure of the kinase-inhibitor complex.
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which the targeted kinases operate is crucial for predicting the cellular consequences of their inhibition.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Key downstream pathways of VEGFR-2 signaling.
Caption: Roles of Aurora A and B kinases in mitosis.
Conclusion
The choice between a this compound and a 4-aminopyrazole scaffold is a critical decision in the design of kinase inhibitors. While both can yield highly potent compounds, their inherent structural differences often lead to distinct selectivity profiles. 3-Aminopyrazoles have demonstrated the potential for highly selective inhibitors, particularly for kinases like JNK3. Conversely, the 4-aminopyrazole scaffold appears to be a versatile starting point for targeting a broader range of kinases, with the potential for developing multi-targeted or selectively redirected inhibitors. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the selection and optimization of the appropriate pyrazole scaffold for their specific kinase target and therapeutic goals.
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Aminopyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an objective comparison of the cytotoxic effects of various substituted aminopyrazole derivatives against several cancer cell lines. The data herein is a synthesis of findings from multiple studies, offering a comprehensive overview of their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of aminopyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for various substituted aminopyrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Pyrazolo[3,4-b]pyridines | ||||
| 43a | Varied substitutions | HeLa | 2.59 | [1] |
| 45h | Varied substitutions | MCF-7 | 4.66 | [1] |
| 45h | Varied substitutions | HCT-116 | 1.98 | [1] |
| Series 2: Spiro Pyrazolo[3,4-b]pyridines | ||||
| 47a | Spiro-fused | HepG2 | 4.2 | [1] |
| 47d | Spiro-fused | HeLa | 5.9 | [1] |
| Series 3: Pyrazolo[1,5-a]pyrimidines | ||||
| 55h | Varied substitutions | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [1] |
| 55j | Varied substitutions | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [1] |
| 55l | Varied substitutions | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [1] |
| Series 4: Pyrazole-Indole Hybrids | ||||
| 7a | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | 6.1 ± 1.9 | [2][3] |
| 7b | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 | 7.9 ± 1.9 | [2][3] |
| Series 5: 4-Amino-1H-pyrazoles | ||||
| 10 | Covalent inhibitor with varied R groups | HCT-116 | - | [4] |
| 36 | Covalent inhibitor with varied R groups | HCT-116 | - | [4] |
| Series 6: 5-Aminopyrazoles with Perfluorinated Side Skeleton | ||||
| A1 | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl) side skeleton | L1210 (P-gp positive) | ~50 | [5] |
| A4 | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl) side skeleton | L1210 (P-gp positive) | ~50 | [5] |
Experimental Protocols
The cytotoxic effects of the aminopyrazole derivatives listed above were primarily determined using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (aminopyrazole derivatives) and a vehicle control (e.g., DMSO). A positive control, such as doxorubicin, is often included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of substituted aminopyrazole isomers.
Caption: A flowchart of the experimental process for comparing the cytotoxicity of aminopyrazole isomers.
Signaling Pathways in Aminopyrazole-Induced Cytotoxicity
Substituted aminopyrazoles can induce cytotoxicity through various mechanisms, including the induction of apoptosis and inhibition of protein kinases. The diagram below depicts a simplified signaling pathway that can be targeted by these compounds.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
3-Aminopyrazole as a Validated Pharmacophore: A Comparative Guide for Kinase Targets
The 3-aminopyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a valuable starting point for the design of potent and selective inhibitors. This guide provides a comparative analysis of this compound-based inhibitors against other inhibitor classes for three specific and highly relevant kinase targets: AXL receptor tyrosine kinase, Fibroblast Growth Factor Receptors (FGFR), and Cyclin-Dependent Kinases (CDKs).
AXL Receptor Tyrosine Kinase
AXL is a receptor tyrosine kinase implicated in tumor proliferation, survival, metastasis, and drug resistance. Its overexpression is associated with a poor prognosis in various cancers, making it a compelling target for therapeutic intervention.
Comparative Inhibitor Performance
The following table summarizes the biochemical and cellular potency of a representative this compound-based AXL inhibitor against other clinical-stage AXL inhibitors.
| Inhibitor Class | Compound | AXL IC50 (nM) (Biochemical) | AXL Kd (nM) | p-AXL IC50 (nM) (Cellular) |
| This compound | Compound 6li | 1.6 | 0.26 | Potent Inhibition |
| Pyrrolo[2,3-d]pyrimidine | Bemcentinib (BGB324) | 14 | - | Varies by cell line |
| Quinoline | Cabozantinib (XL184) | 7 | - | 42 |
| Naphthyridine | TP-0903 | 27 | - | 6 (in PSN-1 cells) |
Data Summary: The this compound derivative, compound 6li, demonstrates superior biochemical potency with an IC50 of 1.6 nM and a strong binding affinity (Kd of 0.26 nM) for the AXL kinase.[1] While cellular IC50 values can vary based on the cell line and assay conditions, the potent biochemical activity of the this compound scaffold highlights its effectiveness in targeting AXL.
AXL Signaling Pathway
Activation of AXL by its ligand, Gas6, leads to dimerization, autophosphorylation, and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: AXL signaling cascade upon Gas6 ligand binding.
Fibroblast Growth Factor Receptors (FGFR)
The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, fusions, or amplifications, is a known driver in various cancers.
Comparative Inhibitor Performance
This table compares the biochemical potency of a representative this compound-based FGFR inhibitor with other approved FGFR inhibitors.
| Inhibitor Class | Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| This compound | Compound 6 | Potent | <1 | <1 |
| Pyrido[2,3-d]pyrimidine | Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 |
| Pyrimidine | Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 |
| Pyrido[2,3-d]pyrimidine | Erdafitinib | 1.2 | 2.5 | 4.6 |
Data Summary: The this compound derivative, Compound 6, demonstrates sub-nanomolar potency against FGFR2 and FGFR3, comparable to the most potent approved FGFR inhibitors.[2] This highlights the utility of the this compound scaffold in designing highly effective FGFR inhibitors.
FGFR Signaling Pathway
Ligand-induced dimerization and autophosphorylation of FGFRs trigger multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.
Caption: Key FGFR downstream signaling pathways.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Specifically, CDK4 and CDK6 are key regulators of the G1 to S phase transition.
Comparative Inhibitor Performance
The table below compares the inhibitory activity of a this compound-based CDK2 inhibitor with approved CDK4/6 inhibitors. While the primary target differs (CDK2 vs. CDK4/6), it illustrates the versatility of the this compound scaffold.
| Inhibitor Class | Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | PHA-533533 (Cmpd 13) | CDK2/cyclin A | 31 | sub-μM (cellular) |
| Pyrido[2,3-d]pyrimidine | Palbociclib (PD-0332991) | CDK4/Cyclin D1 | 9 | - |
| Aminopyrimidine | Ribociclib (LEE011) | CDK4/Cyclin D1 | 10 | - |
| 2-Anilinopyrimidine | Abemaciclib (LY2835219) | CDK4/Cyclin D1 | 2 | - |
Data Summary: The this compound compound PHA-533533 shows potent inhibition of CDK2 with a Ki of 31 nM.[1][3] This demonstrates the successful application of this pharmacophore in targeting different members of the CDK family, beyond the more commonly targeted CDK4/6.
CDK Signaling Pathway (G1/S Transition)
The progression from the G1 to the S phase of the cell cycle is tightly controlled by the activity of CDK4/6 and CDK2, which phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors.
Caption: Regulation of the G1/S checkpoint by CDKs.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ kinase assay.
Methodology:
-
Preparation: Prepare serial dilutions of the test inhibitor. In a 96-well plate, add the kinase, substrate (e.g., a generic peptide substrate like poly(Glu,Tyr)), and inhibitor in a kinase buffer.
-
Kinase Reaction: Initiate the reaction by adding a specific concentration of ATP (e.g., 10-50 µM). Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Cellular AXL Phosphorylation Assay (ELISA)
This assay measures the level of phosphorylated AXL in cell lysates, providing a direct readout of inhibitor activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549) in a 96-well plate. Once confluent, serum-starve the cells for 16-24 hours. Treat the cells with serial dilutions of the AXL inhibitor for 2 hours. Stimulate AXL phosphorylation by adding its ligand, Gas6, for 15 minutes.
-
Cell Lysis: Aspirate the media, wash with cold PBS, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Add cell lysates to a microplate pre-coated with an AXL capture antibody and incubate for 2 hours.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated AXL (p-AXL). Incubate for 1 hour.
-
Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add a TMB substrate solution to develop color. Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the level of AXL phosphorylation.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the inhibitor for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The this compound scaffold has been repeatedly validated as a highly effective pharmacophore for the development of potent kinase inhibitors. As demonstrated, this compound-based compounds exhibit exceptional potency against diverse and critical cancer targets such as AXL, FGFR, and CDKs, often comparable or superior to other established inhibitor classes. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of novel this compound derivatives in the pursuit of next-generation targeted cancer therapies.
References
A Comparative Analysis of Tautomeric Stability in 3-, 4-, and 5-Aminopyrazoles for Drug Discovery
A deep dive into the tautomeric preferences of aminopyrazole isomers, offering crucial insights for researchers, medicinal chemists, and drug development professionals in the design of targeted therapeutics.
Aminopyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The tautomeric state of these molecules—the dynamic equilibrium between structural isomers—is a critical determinant of their physicochemical properties, reactivity, and, ultimately, their biological activity. Understanding the factors that govern the stability of different aminopyrazole tautomers is paramount for rational drug design and the synthesis of novel, effective therapeutics. This guide provides a comparative study of the tautomeric stability of 3-, 4-, and 5-aminopyrazoles, supported by experimental and computational data.
Tautomeric Landscape of Aminopyrazoles
Aminopyrazoles can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amino group. For 3- and 5-aminopyrazoles, the primary equilibrium is between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. 4-Aminopyrazole also exhibits tautomerism, though it is less extensively studied in direct comparison to the 3 and 5-isomers.
Figure 1: Tautomeric equilibria in aminopyrazoles.
Quantitative Comparison of Tautomeric Stability
Computational and experimental studies have consistently shown that for the unsubstituted aminopyrazoles, the 3-amino tautomer is thermodynamically more stable than the 5-amino tautomer in the gas phase. The presence of substituents and the solvent environment can significantly influence this equilibrium.
| Tautomer Comparison | Method | Medium | Energy Difference (ΔE) | Gibbs Free Energy Difference (ΔG) | Favored Tautomer | Reference(s) |
| 3-AP vs. 5-AP | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 10.7 kJ/mol | 9.8 kJ/mol | 3-Aminopyrazole | [1] |
| 3-AP vs. 5-AP (aq) | Semi-empirical INDO | Aqueous | - | - | This compound | [2] |
| 4-CN-3-AP vs. 4-CN-5-AP | NMR Spectroscopy | DMSO-d6 | - | - | 5-Aminopyrazole | [1] |
| 4-MeO-3-AP vs. 4-MeO-5-AP | NMR Spectroscopy | DMSO-d6 | - | - | This compound | [1] |
Table 1: Relative stability of aminopyrazole tautomers.
Key Observations:
-
In the absence of other influencing factors, this compound is the more stable tautomer compared to 5-aminopyrazole.[1]
-
Electron-donating groups, such as methoxy (-OCH₃), at the 4-position tend to favor the 3-amino tautomer.[1]
-
Conversely, electron-withdrawing groups, like cyano (-CN), at the 4-position shift the equilibrium towards the 5-amino tautomer.[1]
-
In polar solvents like DMSO, the more polar 5-amino tautomer can be stabilized, potentially altering the equilibrium observed in the gas phase.[1]
-
Direct computational studies comparing the intrinsic stability of the parent 4-aminopyrazole tautomers are less prevalent in the literature.
Experimental and Computational Protocols
The determination of tautomeric stability relies on a combination of experimental spectroscopic techniques and computational chemistry methods.
Experimental Workflow for Tautomer Analysis
Figure 2: General experimental workflow for tautomer analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for quantifying tautomeric mixtures in solution, provided the exchange rate between tautomers is slow on the NMR timescale.
-
Sample Preparation: Dissolve a precisely weighed amount of the aminopyrazole in a deuterated solvent (e.g., DMSO-d₆) to a known concentration.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest, and a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum to observe differences in the chemical shifts of the carbon atoms in the pyrazole ring, which are sensitive to the tautomeric form.
-
-
Data Analysis:
-
Identify and assign the distinct signals corresponding to each tautomer.
-
Carefully integrate the non-overlapping signals of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
The equilibrium constant (Kt) can be calculated from the ratio of the concentrations of the two tautomers.
-
2. Matrix Isolation Infrared (IR) Spectroscopy
This technique allows for the study of molecules in an inert, cryogenic matrix, which minimizes intermolecular interactions and provides highly resolved vibrational spectra.
-
Sample Preparation: The aminopyrazole sample is heated to produce a vapor, which is then mixed with a large excess of an inert gas (e.g., argon).
-
Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (typically cooled to ~10 K) under high vacuum.
-
Data Acquisition: An FTIR spectrum of the isolated molecules in the matrix is recorded.
-
Data Analysis:
-
The vibrational bands are assigned to the different tautomers with the aid of computational predictions.
-
The relative intensities of the characteristic bands for each tautomer can be used to estimate their relative populations in the gas phase before deposition.
-
3. Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are instrumental in predicting the relative energies and geometries of tautomers.
-
Structure Optimization: The geometry of each tautomer is optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated. The Gibbs free energy difference (ΔG) is the most relevant value for determining the equilibrium constant at a given temperature.
-
Solvent Effects: To model the influence of a solvent, the Polarizable Continuum Model (PCM) can be employed during the calculations.
A sample Gaussian input for a geometry optimization and frequency calculation of this compound would look like this:
Role of Tautomerism in Drug Design and Synthesis
The tautomeric state of an aminopyrazole has profound implications for its utility in drug discovery.
1. Kinase Inhibition
Many kinase inhibitors utilize an aminopyrazole scaffold to form key hydrogen bond interactions with the hinge region of the kinase active site. The specific tautomer present will dictate the arrangement of hydrogen bond donors and acceptors, thereby influencing binding affinity and selectivity. For instance, in the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, the aminopyrazole core was found to be crucial for achieving selectivity over the related p38 kinase. The planarity and hydrogen bonding pattern of the aminopyrazole tautomer better occupied the smaller active site of JNK3.
2. Regioselectivity in Synthesis
The tautomeric equilibrium of aminopyrazoles is a critical factor in the synthesis of fused heterocyclic systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines. The reaction of a 3(5)-aminopyrazole with a β-dicarbonyl compound can proceed via two different pathways, depending on which nitrogen atom of the pyrazole ring acts as the nucleophile. The predominant tautomer will often dictate the major product.
Figure 3: Influence of tautomerism on the synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion
The tautomeric stability of aminopyrazoles is a multifaceted issue governed by the substitution pattern and the surrounding environment. A thorough understanding of the tautomeric preferences of 3-, 4-, and 5-aminopyrazoles is essential for the successful design and synthesis of novel drug candidates. The judicious use of experimental techniques like NMR and matrix isolation IR spectroscopy, in conjunction with computational methods such as DFT, provides a powerful toolkit for elucidating the tautomeric landscape of these important heterocyclic scaffolds. By leveraging this knowledge, medicinal chemists can better predict and control the properties of aminopyrazole-based molecules, ultimately leading to the development of more effective and selective therapeutics.
References
Assessing the Metabolic Stability of 3-Aminopyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. A critical attribute for the successful development of these compounds is their metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, reducing drug exposure and efficacy, and potentially forming toxic metabolites. This guide provides a comparative overview of the metabolic stability of select this compound derivatives, supported by in vitro experimental data from human liver microsome (HLM) assays. It also details the experimental protocols for assessing metabolic stability, providing a framework for researchers to evaluate their own compounds.
Comparative Metabolic Stability of this compound Derivatives
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (Clint) in a liver microsome assay. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The data presented below is a summary from published literature and serves as a starting point for understanding the structure-metabolism relationships of this class of compounds.
Table 1: In Vitro Metabolic Stability of Selected this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Key Structural Features | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
| Compound 1 | Acrylamide electrophile, olefin/aromatic linker | - | 35 | [1] |
| Compound 2 | Phenyl bioisostere of aniline acrylamide | - | Significantly improved compared to Compound 1 | [1] |
| Compound 3 | Piperidine functionality | - | 19 | [1] |
| AT7519 | N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide | >240 | <5.8 | [2] |
Note: A direct numerical comparison for all compounds is limited by the available public data. "Significantly improved" suggests a lower intrinsic clearance value.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Materials and Reagents
-
Test Compounds: this compound derivatives of interest.
-
Control Compounds:
-
High clearance compound (e.g., Verapamil, Dextromethorphan)
-
Low clearance compound (e.g., Warfarin, Diazepam)
-
-
Human Liver Microsomes (HLM): Pooled from multiple donors.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate in buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase in buffer.
-
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
Instrumentation:
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)
-
Experimental Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the human liver microsomes (final protein concentration typically 0.5 mg/mL) to the phosphate buffer.
-
Add the test or control compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold quenching solution (acetonitrile with internal standard). This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis
-
Calculation of Percent Remaining:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
-
Determination of Half-life (t½):
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life is calculated using the formula: t½ = 0.693 / k
-
-
Calculation of Intrinsic Clearance (Clint):
-
The in vitro intrinsic clearance is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the general metabolic pathway involving Cytochrome P450 enzymes.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: General signaling pathway of drug metabolism by Cytochrome P450 enzymes.
References
- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 3-Aminopyrazoles: A Comparative Analysis of Efficacy in Modern Therapeutics
For Immediate Release
In the dynamic landscape of drug discovery, 3-aminopyrazole-based compounds are emerging as a promising class of therapeutics with the potential to redefine treatment paradigms across various diseases, including cancer and neurodegenerative disorders. This guide offers a comprehensive comparison of the efficacy of these novel drugs against existing standard-of-care treatments, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound derivatives have demonstrated significant potential as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of these kinases is a hallmark of many diseases. This report details the efficacy of this compound-based drugs targeting key kinases such as Cyclin-Dependent Kinases (CDKs) in pancreatic cancer, AXL receptor tyrosine kinase in triple-negative breast cancer, Fibroblast Growth Factor Receptors (FGFRs) in bladder cancer, and Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's disease. Through a meticulous review of preclinical and clinical data, this guide provides a side-by-side comparison with established therapies, highlighting the potential advantages and areas for further investigation of this versatile chemical scaffold.
I. Pancreatic Cancer: Targeting the Cell Cycle with CDK Inhibitors
Existing Treatments: The standard of care for advanced pancreatic cancer primarily involves cytotoxic chemotherapy regimens such as gemcitabine, either as a monotherapy or in combination with other agents like capecitabine, and the FOLFIRINOX regimen (oxaliplatin, irinotecan, fluorouracil, and leucovorin).[1][2][3][4] These treatments aim to damage the DNA of rapidly dividing cancer cells.
This compound-Based Approach: this compound derivatives, such as AT7519, function as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, CDK5, and CDK9.[5][6] By inhibiting these kinases, these drugs block cell cycle progression and transcription, leading to cancer cell death. Preclinical studies have shown that AT7519 can suppress the growth of pancreatic cancer cells, especially those addicted to the mutant KRAS gene.[5]
Efficacy Comparison:
| Drug Class | Compound/Regimen | Mechanism of Action | Efficacy Data (Preclinical/Clinical) |
| This compound | AT7519 | Pan-CDK inhibitor (CDK1, 2, 5, 9) | Suppressed growth of xenografts from 5 mutant KRAS pancreatic cancer patients who relapsed on chemotherapy/radiation.[5] Phase I trials in advanced solid tumors showed stable disease in 10/19 evaluable patients.[7] |
| Standard of Care | Gemcitabine | Nucleoside analog, inhibits DNA synthesis | Established as a first-line agent for over a decade.[1][8] |
| Standard of Care | FOLFIRINOX | Combination chemotherapy | Generally preferred for first-line treatment in patients with good performance status.[3] |
Signaling Pathway:
II. Triple-Negative Breast Cancer (TNBC): Overcoming Resistance with AXL Inhibitors
Existing Treatments: The treatment for triple-negative breast cancer (TNBC) typically involves chemotherapy (e.g., taxanes, platinum agents).[9] For patients with PD-L1 positive tumors, immunotherapy with pembrolizumab in combination with chemotherapy is a first-line option.[10][11][12][13] PARP inhibitors are used for patients with BRCA mutations.[14]
This compound-Based Approach: this compound derivatives have been developed as potent and selective inhibitors of the AXL receptor tyrosine kinase.[15] AXL is often overexpressed in TNBC and is associated with a poor prognosis and drug resistance.[16][17] By inhibiting AXL, these drugs can induce apoptosis and inhibit key signaling pathways involved in cell survival and proliferation.[15]
Efficacy Comparison:
| Drug Class | Compound | Mechanism of Action | Efficacy Data (Preclinical) |
| This compound | AX-0085 (example) | AXL kinase inhibitor | Induced G1 cell cycle arrest, reduced expression of Cyclin E and CDK2, and facilitated apoptotic cell death in TNBC cells. Showed significant tumor reduction in in vivo mouse xenografts.[15] |
| Standard of Care | Chemotherapy (e.g., Paclitaxel) | Microtubule stabilizer, inhibits mitosis | A mainstay of TNBC treatment, but resistance is common.[9] |
| Standard of Care | Pembrolizumab | PD-1 inhibitor | Improves overall survival by nearly 5% at 5 years when added to chemotherapy for stage 2-3 TNBC.[12] |
Signaling Pathway:
III. Bladder Cancer: A Targeted Approach with FGFR Inhibitors
Existing Treatments: For metastatic urothelial carcinoma with susceptible FGFR alterations that has progressed after platinum-containing chemotherapy, the FDA-approved treatment is erdafitinib, a pan-FGFR inhibitor.[18][19][20][21][22][23][24][25][26][27][28] Chemotherapy (docetaxel or vinflunine) is another option.[20][25]
This compound-Based Approach: While specific this compound-based FGFR inhibitors in late-stage clinical trials for bladder cancer are not as prominent as erdafitinib, the scaffold is actively being explored in preclinical settings to develop potent and selective FGFR inhibitors. The principle is to directly compete with ATP at the kinase domain of FGFR, thereby blocking downstream signaling.
Efficacy Comparison (Erdafitinib as the benchmark for targeted therapy):
| Drug Class | Compound | Mechanism of Action | Efficacy Data (Clinical) |
| Existing Targeted Therapy | Erdafitinib | Pan-FGFR tyrosine kinase inhibitor | Phase 3 THOR study: Median Overall Survival of 12.1 months vs. 7.8 months for chemotherapy.[19][24][25][28] Objective Response Rate of 46% vs. 12% for chemotherapy.[19] |
| Standard of Care | Chemotherapy (Docetaxel/Vinflunine) | Microtubule inhibitor/disruptor | Lower response rates and shorter survival compared to erdafitinib in patients with FGFR alterations.[20][25] |
Signaling Pathway:
IV. Alzheimer's Disease: A Novel Avenue with GSK-3β Inhibitors
Existing Treatments: Current FDA-approved treatments for Alzheimer's disease primarily offer symptomatic relief. These include cholinesterase inhibitors (e.g., donepezil) which increase the levels of acetylcholine, a neurotransmitter involved in memory and thinking, and NMDA receptor antagonists (e.g., memantine).[29][30][31][32][33][34][35] More recently, anti-amyloid antibodies like lecanemab and donanemab have been approved to slow disease progression in early-stage Alzheimer's.[34][36][37][38]
This compound-Based Approach: this compound derivatives are being investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease.[39] By inhibiting GSK-3β, these compounds aim to reduce tau pathology and its neurotoxic effects.
Efficacy Comparison:
| Drug Class | Compound/Type | Mechanism of Action | Efficacy Data (Preclinical/Clinical) |
| This compound | GSK-3β Inhibitors (preclinical) | Inhibit GSK-3β, reducing tau hyperphosphorylation | Preclinical studies suggest potential to reduce neuronal cell death.[40] Donepezil has also been shown to inhibit GSK-3 activity.[40] |
| Standard of Care | Donepezil | Acetylcholinesterase inhibitor | Temporarily improves cognitive function in some patients.[29][32][35] |
| Standard of Care | Lecanemab/Donanemab | Anti-amyloid antibodies | Slows cognitive decline in early Alzheimer's by reducing amyloid plaques.[34][37][38] |
Signaling Pathway:
V. Experimental Protocols
A. Cell Viability Assessment (PrestoBlue Assay)
Objective: To determine the cytotoxic effects of this compound compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a desired density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds and the respective standard-of-care drugs in culture medium. Add the drug solutions to the wells and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells as a negative control and a medium-only blank control.
-
Reagent Addition: Add 10 µL of PrestoBlue™ Cell Viability Reagent to each well.
-
Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.
-
Data Analysis: Subtract the blank control values from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
B. Apoptosis Induction Measurement (Caspase-3/7 Activation Assay)
Objective: To quantify the induction of apoptosis by this compound compounds.
Methodology:
-
Cell Treatment: Seed and treat cells with the compounds as described in the cell viability assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in apoptosis.
Conclusion and Future Directions
This compound-based drugs represent a highly versatile and potent class of compounds with significant therapeutic potential across a range of challenging diseases. Their ability to be tailored to selectively inhibit key kinases offers a promising avenue for developing more effective and less toxic treatments. The preclinical and early clinical data presented in this guide underscore the promise of these compounds, particularly in oncology where they can overcome resistance to existing therapies.
Future research should focus on:
-
Conducting head-to-head clinical trials to definitively establish the efficacy of this compound-based drugs against current standards of care.
-
Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.
-
Exploring combination strategies with other therapeutic modalities to enhance efficacy and prevent the emergence of resistance.
The continued development of this compound derivatives holds the potential to deliver a new generation of precision medicines for patients with high unmet medical needs.
References
- 1. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Advanced Pancreatic Cancer Treatment Options Explained [honcology.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Current approaches in treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Treatment of Triple-negative Breast Cancer | Treatment of TNBC | American Cancer Society [cancer.org]
- 12. m.youtube.com [m.youtube.com]
- 13. breastcancer.org [breastcancer.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. AXL kinase inhibitor exhibits antitumor activity by inducing apoptotic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Landscape of AXL Receptor Kinase in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triple‑negative breast cancer cells that survive ionizing radiation exhibit an Axl‑dependent aggressive radioresistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 20. Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 21. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 22. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 24. urotoday.com [urotoday.com]
- 25. oncologynewscentral.com [oncologynewscentral.com]
- 26. Biological and therapeutic implications of FGFR alterations in urothelial cancer: A systematic review from non-muscle-invasive to metastatic disease | Actas Urológicas Españolas (English Edition) [elsevier.es]
- 27. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 28. Frontiers | Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy [frontiersin.org]
- 29. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 31. pharmacytimes.com [pharmacytimes.com]
- 32. goodrx.com [goodrx.com]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. How Is Alzheimer's Disease Treated? | National Institute on Aging [nia.nih.gov]
- 35. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 36. fda.gov [fda.gov]
- 37. alz.org [alz.org]
- 38. Healthcast Episode 6: New FDA-Approved Infusion Drugs for Early-Stage Alzheimer’s - Stony Brook Medicine Health News [health.stonybrookmedicine.edu]
- 39. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminopyrazole Compounds: A Comparative Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of select 3-aminopyrazole compounds, focusing on their validation as potent kinase inhibitors. The information presented is supported by experimental data from preclinical studies, offering a valuable resource for researchers in oncology and drug discovery.
I. Comparative Analysis of this compound Kinase Inhibitors
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. This section compares the in vitro and in vivo performance of two notable examples: a selective AXL inhibitor designated as compound 6li , and a potent CDK2/5 inhibitor, analog 24 .
In Vitro Activity Comparison
The following table summarizes the in vitro potency and selectivity of compounds 6li and 24 against their primary targets and, where available, against other kinases to indicate selectivity.
| Compound ID | Primary Target(s) | IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity Notes |
| 6li | AXL | 1.6 | 0.26 | Less potent against a panel of 403 wild-type kinases. |
| 24 | CDK2/cyclin E | 24 | Not Reported | >35-fold selective for CDK2/5 over CDK9. |
| CDK5/p35 | 23 | Not Reported | ||
| Roscovitine (Alternative) | CDK2/cyclin E | - | Not Reported | A known CDK inhibitor for comparison. |
| BGB324 (Alternative) | AXL | 14 | Not Reported | A selective AXL inhibitor for comparison. |
In Vivo Activity and Pharmacokinetics Comparison
This table summarizes the in vivo efficacy and pharmacokinetic properties of compound 6li. Data for compound 24's in vivo performance is also included where available.
| Compound ID | Animal Model | Dosing | Key In Vivo Outcome | Pharmacokinetic (PK) Properties (Rat) |
| 6li | 4T1 murine breast cancer xenograft | Not Specified | Significant antitumor efficacy. | Showed reasonable pharmacokinetic properties. |
| 24 | Pancreatic cancer xenograft mouse model | Not Specified | Inhibited tumor growth. | Not Reported |
II. Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the this compound compounds.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT), this compound compound stock solution (in DMSO), 96-well plates, detection antibody (e.g., anti-phosphotyrosine).
-
Procedure: a. Prepare serial dilutions of the this compound compound in the kinase buffer. b. In a 96-well plate, add the recombinant kinase and the substrate peptide to each well. c. Add the diluted compound to the wells. Include a DMSO control (vehicle). d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody. h. Measure the signal using a plate reader. i. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. j. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of a this compound compound on the viability of cancer cell lines.
Protocol:
-
Reagents and Materials: Cancer cell line (e.g., Ba/F3-TEL-AXL), cell culture medium, this compound compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for AXL Signaling
Objective: To determine the effect of a this compound compound on the phosphorylation of AXL and its downstream signaling proteins.
Protocol:
-
Reagents and Materials: Cancer cell line expressing AXL, this compound compound, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT), HRP-conjugated secondary antibodies, PVDF membrane, ECL detection reagent.
-
Procedure: a. Treat cells with the this compound compound at various concentrations for a specified time. b. Lyse the cells in ice-cold lysis buffer and determine the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a this compound compound in a mouse model.
Protocol:
-
Animals and Cell Line: Immunocompromised mice (e.g., BALB/c nude mice), cancer cell line (e.g., 4T1 murine breast cancer cells).
-
Procedure: a. Subcutaneously inject the cancer cells into the flank of the mice. b. Monitor the tumor growth until the tumors reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer the this compound compound (e.g., by oral gavage) to the treatment group according to a predetermined dosing schedule. Administer vehicle to the control group. e. Measure the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry). g. Calculate the tumor growth inhibition (TGI) percentage.
III. Visualizing Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound compounds.
AXL Signaling Pathway and Inhibition
Caption: AXL signaling pathway and its inhibition by a this compound compound.
Experimental Workflow for In Vitro Validation
Caption: A typical workflow for the in vitro validation of a this compound compound.
Logical Relationship for In Vivo Studies
Caption: Logical progression from a lead compound to an in vivo candidate.
Unlocking Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyrazole Analogs
For researchers and drug development professionals, the 3-aminopyrazole scaffold represents a privileged starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of this compound analogs targeting c-Jun N-terminal kinase 3 (JNK3) and Cyclin-Dependent Kinase 2 (CDK2). The data presented, summarized from key studies, highlights the critical impact of structural modifications on inhibitory potency and selectivity, offering valuable insights for the rational design of next-generation therapeutics.
This guide delves into the quantitative SAR data for these two important kinase targets, presents detailed experimental protocols for the underlying assays, and visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from seminal studies, showcasing the impact of these modifications on inhibitory activity against JNK3 and CDK2.
Structure-Activity Relationship of this compound Analogs as JNK3 Inhibitors
The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways, and JNK3 is predominantly expressed in the brain, making it a promising target for neurodegenerative diseases. The following data, adapted from a study on potent and isoform-selective JNK3 inhibitors, illustrates the SAR of a series of this compound-based compounds. The core structure features a central this compound ring with key modifications at the N1 and C3-amino positions.
| Compound ID | R1 (N1-substituent) | R2 (C3-Amide Substituent) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |
| 8c | 3-Benzamide | 4-Methylphenyl | 1.4 | 12 | 8.6 |
| 22b | 3-Benzamide | 2-Methylphenyl | 5.2 | 190 | 36.5 |
| 26k | 3-Benzamide | 4-Hydroxyphenyl | 1 | 100 | 100 |
| 26n | 3-Benzamide | 4-(Methylsulfonyl)phenyl | 0.8 | >1000 | >1250 |
| SR-4326 | 3-Benzamide | Pyridin-4-yl | Not Specified | Not Specified | 18.5-fold |
Data sourced from a comprehensive study on aminopyrazole-based JNK3 inhibitors, which has led to the discovery of highly potent and selective compounds.[1]
Key SAR Insights for JNK3 Inhibition:
-
Amide Substituent (R2): The nature of the substituent on the C3-amide plays a critical role in both potency and selectivity.
-
Moving the methyl group on the phenyl ring from the 4-position (8c) to the 2-position (22b) decreased JNK3 potency but significantly increased selectivity over JNK1.
-
Introduction of a 4-hydroxyphenyl group (26k) maintained high potency and substantially improved selectivity.
-
The most dramatic increase in both potency and selectivity was achieved with a 4-(methylsulfonyl)phenyl group (26n), highlighting the importance of this polar, hydrogen-bond accepting group.
-
Structure-Activity Relationship of 1H-Pyrazole-3-carboxamide Derivatives as CDK2 Inhibitors
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, is crucial for the G1/S phase transition. The following table presents SAR data for a series of 1H-pyrazole-3-carboxamide derivatives as inhibitors of CDK2.
| Compound ID | R Group | CDK2 IC50 (µM) |
| 4 | 4-Chlorophenyl | 3.82 |
| 7a | 2,4-Dichlorophenyl | 2.01 |
| 7d | 4-Trifluoromethylphenyl | 1.47 |
| 9 | 4-Nitrophenyl | 0.96 |
Data is derived from a study focused on the discovery of pyrazole-based analogs as CDK2 inhibitors with apoptosis-inducing activity.
Key SAR Insights for CDK2 Inhibition:
-
Phenyl Ring Substitution (R Group): Electron-withdrawing groups on the phenyl ring at the R position generally lead to increased potency.
-
A single chloro-substituent at the 4-position (4) provided moderate activity.
-
The introduction of a second chloro group at the 2-position (7a) or a trifluoromethyl group at the 4-position (7d) enhanced the inhibitory activity.
-
The most potent compound in this series (9) featured a strong electron-withdrawing nitro group at the 4-position, indicating that this substitution is highly favorable for CDK2 inhibition within this chemical series.
-
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. Below are detailed protocols for the key kinase inhibition assays used to generate the data in this guide.
In Vitro JNK3 Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and TR-FRET kinase activity assays. It measures the inhibition of JNK3-mediated phosphorylation of a fluorescently labeled substrate.
Materials:
-
JNK3 enzyme (recombinant)
-
Fluorescein-labeled substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
384-well assay plates (low volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of JNK3 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer. Dispense 4 µL of the enzyme/substrate mixture into the wells of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Add 1 µL of the diluted compounds or control (DMSO) to the respective wells.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in TR-FRET Dilution Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a solution of Europium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer. Add 10 µL of the antibody solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percent inhibition is calculated relative to the controls (no inhibitor and no enzyme). IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring CDK2 kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
CDK2/Cyclin A enzyme (recombinant)
-
Substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well assay plates (low volume, white)
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO control. Add 2 µL of a mixture containing CDK2/Cyclin A enzyme and substrate in Kinase Reaction Buffer.
-
Initiation of Kinase Reaction: Add 2 µL of ATP solution in Kinase Reaction Buffer to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a broader context for the SAR studies, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for the discovery and characterization of kinase inhibitors.
Caption: Simplified JNK Signaling Pathway and Point of Inhibition.
Caption: CDK2 in the G1/S Cell Cycle Transition and Point of Inhibition.
Caption: General Experimental Workflow for SAR Studies of Kinase Inhibitors.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Aminopyrazole Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3-aminopyrazole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bonds within the ATP-binding site. However, this favorable interaction can also lead to broad cross-reactivity across the kinome, presenting both opportunities for polypharmacology and challenges in achieving target specificity. This guide provides a comparative analysis of the cross-reactivity profiles of several this compound-based kinase inhibitors, supported by experimental data and detailed protocols.
The development of kinase inhibitors is a cornerstone of modern targeted therapy. While achieving high potency against the intended target is crucial, ensuring selectivity across the vast and structurally similar human kinome is equally important to minimize off-target effects and potential toxicities.[1] The this compound core has been successfully employed in the development of numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[2][3][4][5] This guide will compare a promiscuous, early-generation this compound inhibitor with more recently developed, selective inhibitors to highlight the evolution of this scaffold in kinase drug discovery.
Comparative Selectivity Profiles
The following table summarizes the inhibitory activity of different this compound-based compounds against a panel of kinases. The data illustrates the spectrum from broad, multi-kinase inhibition to highly selective activity.
| Compound | Primary Target(s) | Kd or IC50 (Primary Target) | Key Off-Targets (Kd or IC50 < 1 µM) | Kinase Panel Size | Assay Type | Reference |
| Promiscuous Inhibitor 1 | Multiple (e.g., CDK2, JNK3, CDK5) | CDK2: 4.6 nM (Kd)JNK3: 26.1 nM (Kd)CDK5: 27.6 nM (Kd) | 337 out of 359 kinases inhibited at 1 µM | 359 | KINOMEscan | [3] |
| AT7519 | CDKs (pan-CDK inhibitor) | CDK9: <10 nM (IC50)CDK4: 13 nM (IC50)CDK2: 47 nM (IC50)CDK1: 210 nM (IC50) | GSK3β: 89 nM (IC50) | Not specified in detail | In vitro kinase assay | [1][5] |
| Futibatinib (TAS-120) | FGFR1-4 (irreversible) | FGFR1: 3.9 nM (IC50)FGFR2: 1.3 nM (IC50)FGFR3: 1.6 nM (IC50)FGFR4: 8.3 nM (IC50) | MAPK12, INSR (>50% inhibition at 100 nM) | 387 | Ligand-binding inhibition assay | [4][6] |
| Selective Aurora Inhibitor | Aurora A, B, C | Aurora A: 529 nM (IC50) | Flt3: 529 nM (IC50) | Not specified in detail | Z'-LYTE assay |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. A widely used method for comprehensive cross-reactivity profiling is the KINOMEscan™ competition binding assay.
KINOMEscan™ Competition Binding Assay Protocol
This method quantifies the binding interactions between a test compound and a large panel of kinases. It is an ATP-independent assay, which provides a direct measure of the inhibitor's affinity for the kinase (dissociation constant, Kd).
Principle: The assay relies on a competitive displacement mechanism. A proprietary, broadly active kinase inhibitor is immobilized on a solid support. The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's ATP-binding site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for DNA-tagged kinases. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
Detailed Steps:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for subsequent quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is attached to a solid support, such as magnetic beads.
-
Competition Assay:
-
The test compound is serially diluted to the desired concentrations.
-
In the wells of a microtiter plate, the test compound, the DNA-tagged kinase, and the immobilized ligand are combined.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Washing: Unbound components are removed by washing the solid support.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified. For DNA-tagged kinases, this is achieved through qPCR, which is a highly sensitive method.
-
Data Analysis:
-
The results are typically expressed as a percentage of a DMSO control (vehicle-treated sample), where a lower percentage indicates stronger binding of the test compound.
-
For determining the dissociation constant (Kd), the amount of kinase captured is measured as a function of the test compound concentration, and the data is fitted to a dose-response curve.
-
Visualizing Workflows and Pathways
To better understand the process of cross-reactivity profiling and the biological context of the targeted kinases, the following diagrams are provided.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Signaling Pathways
The following diagrams illustrate simplified signaling pathways for two major kinase families targeted by this compound inhibitors: Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs). Understanding these pathways helps to contextualize the on-target and potential off-target effects of the inhibitors.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 3-Aminopyrazole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Aminopyrazole is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation and allergic skin reactions, it is imperative to follow established protocols.[1][2] Improper disposal can lead to significant health risks, environmental contamination, and regulatory violations.[3] This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste.
Hazard and Disposal Summary
All quantitative and qualitative data regarding the hazards and disposal requirements for this compound are summarized in the table below for easy reference.
| Parameter | Information | Source |
| CAS Number | 1820-80-0 | [4][5] |
| Appearance | Off-white powder to yellow or brownish liquid/solid. | [4][5] |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction. | [1][2] |
| Hazard Codes | C (Corrosive); Xi (Irritant). | [2][5] |
| Waste Classification | Hazardous Chemical Waste. | [6] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service.[7][8] | |
| Container Type | Original or compatible, tightly sealed, and clearly labeled container.[6] | |
| Labeling Requirement | Must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
Objective: To safely collect, store, and prepare this compound waste for disposal by a licensed professional service in compliance with all applicable regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles or face shield, and a lab coat.
-
Designated hazardous waste container (must be in good condition, with no leaks or cracks, and compatible with this compound).[6]
-
Hazardous Waste Label.
-
Secondary containment bin.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of waste should be performed within a fume hood to minimize inhalation exposure.[3]
-
Identify and Classify Waste: Any unwanted this compound, including residues and contaminated materials, is to be treated as hazardous waste.[6] Do not mix this waste with other substances unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material.[3] It is often best to use the original container if it is in good condition.
-
On the label, clearly write the full chemical name "this compound" (do not use abbreviations or chemical formulas) and the date you begin accumulating the waste.[3][6]
-
-
Transfer the Waste: Carefully transfer the this compound waste into the prepared container, avoiding splashes or creating dust.[3] Keep the container closed except when adding waste.[6]
-
Segregate and Store:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
The container must be stored in a secondary containment bin to prevent spills.[6]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][9]
-
-
Dispose of Contaminated Materials:
-
Labware/Glassware: Any labware that is grossly contaminated with this compound should be treated as hazardous waste and placed in an appropriate, labeled container.[6] Non-contaminated labware can be disposed of in the normal trash or appropriate glass disposal container.[10]
-
Empty Containers: The original container, once empty, must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[6] After rinsing, the container can be disposed of in the regular trash, or preferably, reused for compatible waste.[6][11]
-
PPE: Contaminated gloves, clothing, and other disposable items should be collected in a sealed bag, labeled as "Hazardous Waste," and disposed of according to your institution's guidelines.[1]
-
-
Arrange for Professional Disposal: Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service to schedule a pickup.[6][7] Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision pathway for disposing of materials contaminated with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Aminopyrazole (CAS No. 1820-80-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Summary and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation and allergic skin reactions.[1]
Quantitative Safety Data
| Data Point | Value | Source |
| Occupational Exposure Limits (OELs) | Not Established | [1][2] |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 1B | [1] |
| Serious Eye Damage/Eye Irritation | Category 1 | [1] |
| Skin Sensitization | Category 1 | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause severe burns and allergic reactions.[1] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Skin and Body Protection | A laboratory coat and, if handling larger quantities, a chemical-resistant apron or suit. | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if working outside of a chemical fume hood. | To prevent inhalation, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to use.
1. Pre-Handling Preparations:
- Ensure a chemical fume hood is operational and available.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Assemble all necessary PPE as specified in the table above.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a designated and properly labeled waste container ready for this compound waste.
2. Handling the Compound:
- All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
- Wear all required PPE throughout the handling process.
- Avoid the formation of dust.[1]
- Do not eat, drink, or smoke in the handling area.[1]
- Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that may have come into contact with this compound.
- Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
- Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
2. Disposal Method:
- Disposal of this compound waste must be carried out through an approved and licensed hazardous waste disposal company.[1]
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
- Under no circumstances should this compound be disposed of down the drain or in regular trash.
Workflow and Safety Logic
The following diagram illustrates the logical flow of handling this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
